2,5-Diaminobenzene-1,4-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-diaminobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXBOUUYEFOFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352986 | |
| Record name | 2,5-diaminobenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10325-89-0 | |
| Record name | 2,5-diaminobenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,5-Diaminobenzene-1,4-diol chemical properties and structure
An In-depth Technical Guide to 2,5-Diaminobenzene-1,4-diol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound and its common salt form, this compound dihydrochloride. This document is intended to serve as a valuable resource for professionals in research and development.
This compound, also known as 2,5-diaminohydroquinone, is an aromatic organic compound. Its structure consists of a benzene ring substituted with two amino (-NH₂) groups and two hydroxyl (-OH) groups at the 1, 2, 4, and 5 positions. This arrangement of functional groups makes it a highly reactive and versatile chemical intermediate.[1]
The compound is often handled and used in its more stable dihydrochloride salt form to prevent oxidation.[2][3] It is sensitive to air and may discolor upon exposure.[2][3]
Chemical Structure
Below is a Graphviz representation of the chemical structure of this compound.
References
An In-depth Technical Guide to the Synthesis of 2,5-diaminohydroquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for 2,5-diaminohydroquinone, a valuable building block in the development of novel therapeutic agents and advanced materials. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction workflows to facilitate a deeper understanding of the synthetic pathways.
Introduction
2,5-diaminohydroquinone and its dihydrochloride salt are important chemical intermediates used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and high-performance polymers.[1] The arrangement of amino and hydroxyl groups on the benzene ring imparts unique chemical properties, making it a versatile precursor for creating complex molecular architectures. This guide explores the most common and effective methods for its synthesis, providing detailed experimental procedures and comparative data to aid researchers in selecting the optimal method for their specific application.
Synthesis of 2,5-diaminohydroquinone from p-Benzoquinone
A widely utilized method for the synthesis of 2,5-diaminohydroquinone involves a two-step process starting from p-benzoquinone: an initial ammonolysis followed by a reduction reaction.[1] This approach is valued for its straightforward reaction sequence.
Experimental Protocol
Step 1: Ammonolysis of p-Benzoquinone
A solution of p-benzoquinone in a suitable solvent, such as ethanol, is cooled in an ice bath. Gaseous ammonia is then bubbled through the solution, or an aqueous ammonia solution is added dropwise with vigorous stirring. The reaction progress is monitored by thin-layer chromatography. Upon completion, the resulting 2,5-diamino-p-benzoquinone precipitates and is collected by filtration, washed with cold ethanol, and dried.
Step 2: Reduction of 2,5-diamino-p-benzoquinone
The 2,5-diamino-p-benzoquinone from the previous step is suspended in an acidic aqueous solution, typically dilute hydrochloric acid. A reducing agent, such as sodium hydrosulfite or tin(II) chloride, is then added portion-wise while maintaining a controlled temperature. The reduction to 2,5-diaminohydroquinone is usually accompanied by a color change. The product, often as the dihydrochloride salt, is then isolated by filtration, washed, and can be further purified by recrystallization from hot dilute hydrochloric acid in the presence of a small amount of tin(II) chloride to prevent oxidation.[2]
Reaction Workflow
Caption: Synthesis of 2,5-diaminohydroquinone from p-benzoquinone.
One-Pot Synthesis from Hydroquinone
An efficient, one-pot synthesis of 2,5-diaminobenzoquinone has been developed starting from hydroquinone, utilizing sodium azide and potassium ferricyanide as an oxidizing agent in an acetate buffer.[3][4] This method proceeds through a Michael addition and subsequent intramolecular oxidation-reduction reactions.[4] The resulting 2,5-diaminobenzoquinone can then be reduced to 2,5-diaminohydroquinone in a separate step as described in the previous section.
Experimental Protocol
To a stirred aqueous solution of acetate buffer (pH 5.0), hydroquinone (2 mmol) and sodium azide (10 mmol) are added and dissolved. A solution of potassium ferricyanide (4 mmol) is then added dropwise over 20-30 minutes. The reaction mixture is stirred at room temperature for 4-5 hours, during which a dark precipitate of 2,5-diaminobenzoquinone forms. The mixture is then kept at 45°C for another 4-5 hours. The precipitated solid is collected by filtration and washed with water.[3]
Reaction Workflow
Caption: One-pot synthesis of 2,5-diaminobenzoquinone from hydroquinone.
Synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones
For applications requiring halogenated derivatives, 2,5-diamino-3,6-dibromo-1,4-benzoquinones can be synthesized from 2,3,5,6-tetrabromo-1,4-benzoquinone by reaction with various aryl amines.[5]
Experimental Protocol
To a stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mol) in a mixture of ethanol (2 ml), glacial acetic acid (2 ml), and water (1 ml) containing a small amount of sodium acetate, the desired amino compound (0.02 mol) is added. The reaction mixture is refluxed for 3 hours and then left to stand overnight at room temperature. The precipitated product is collected by filtration and recrystallized.[5]
Reaction Workflow
Caption: Synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones.
Quantitative Data Summary
The following tables summarize the available quantitative data for the synthesis of 2,5-diaminohydroquinone and its derivatives.
Table 1: Reaction Yields
| Starting Material | Product | Reagents | Yield (%) | Reference |
| Hydroquinone | 2,5-Diamino-p-benzoquinone | Sodium azide, Potassium ferricyanide | 71% | [3] |
| 2,3,5,6-Tetrabromo-1,4-benzoquinone | 2,5-Diarylamino-3,6-dibromo-1,4-benzoquinones | Various aryl amines | 55-96% | [5] |
Table 2: Physicochemical and Spectroscopic Data for 2,5-Diaminohydroquinone Dihydrochloride
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂ · 2HCl | [6][7] |
| Molecular Weight | 213.06 g/mol | [6][7][8] |
| Appearance | White to brown powder | [2] |
| Melting Point | >300 °C | [2] |
| Solubility | Water soluble | [2] |
| Purity | ≥90% or 97% (commercially available) | [6] |
Table 3: Spectroscopic Data for 2,5-Diamino-p-benzoquinone
| Spectroscopy | Data | Reference |
| ¹H NMR (500 MHz, acetone-d6) | δ = 7.32 (br s, 2H, NH), 6.95 (br s, 2H, NH), 5.32 (s, 2H) ppm | [3][4] |
| ¹³C NMR (500 MHz, DMSO-d6) | δ = 179.21, 154.45, 95.45 ppm | [3][4] |
| IR (KBr) | 3352, 3120, 1663, 1534, 1418, 1257, 1061, 843 cm⁻¹ | [3][4] |
| MS (70 eV) | m/z = 138 (M⁺, 100), 121 (10), 110 (50), 94 (30), 83 (46), 68 (70), 41 (80) | [3][4] |
Conclusion
This technical guide has outlined the principal synthetic routes to 2,5-diaminohydroquinone and its derivatives, providing detailed experimental protocols and available quantitative data. The choice of synthesis method will depend on factors such as the desired purity, scale, and the availability of starting materials. The provided workflows and data tables are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient and informed synthesis of this important chemical intermediate. Further research into optimizing reaction conditions and developing more sustainable synthetic pathways is encouraged.
References
- 1. CN109608343B - A kind of synthetic method of 2,5-diaminohydroquinone hydrochloride - Google Patents [patents.google.com]
- 2. 2,5-Diaminohydrochinon-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. 2,5-Diaminohydroquinone technical, = 90 AT 24171-03-7 [sigmaaldrich.com]
- 8. 2,5-Diaminohydroquinone dihydrochloride | C6H10Cl2N2O2 | CID 16212088 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of 2,5-Diaminobenzene-1,4-diol (2,5-DAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzene-1,4-diol (2,5-DAB), also known as 2,5-diaminohydroquinone, is an aromatic organic compound of significant interest in various scientific and industrial fields. Its unique molecular structure, featuring a hydroquinone ring substituted with two amino groups, imparts a rich chemical reactivity that makes it a valuable intermediate and building block. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-DAB, detailed experimental protocols, and its applications, particularly in the realm of drug development and materials science.
Core Physical and Chemical Properties
The fundamental properties of 2,5-DAB are summarized below. It is important to distinguish between the free base (CAS: 10325-89-0) and its more stable dihydrochloride salt (CAS: 24171-03-7), as some reported properties, such as melting point, pertain to the salt form.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,5-Diamino-1,4-benzenediol, 2,5-diaminohydroquinone | [1][2] |
| CAS Number | 10325-89-0 | [1][2] |
| Molecular Formula | C₆H₈N₂O₂ | [1][2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| InChI Key | RLXBOUUYEFOFSW-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Appearance | White to off-white powder or crystalline solid.[2] | |
| Odor | Faint aromatic odor.[2] | |
| Melting Point | >300°C | Data for the dihydrochloride salt. |
| Boiling Point | 378.4 ± 42.0 °C | Predicted value. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, dimethyl ether).[2] | The hydroxyl groups facilitate hydrogen bonding. |
Chemical Reactivity and Stability
The reactivity of 2,5-DAB is governed by the interplay of its amino (-NH₂) and hydroxyl (-OH) functional groups on the aromatic ring.
-
Redox Behavior : The hydroquinone structure allows 2,5-DAB to participate readily in redox reactions. It can be oxidized to the corresponding quinone species and can act as an electron donor in various biochemical assays.
-
Basicity : As a weak base, the amino groups can react with acids to form stable salts, such as the commonly handled 2,5-diaminohydroquinone dihydrochloride.[2]
-
Nucleophilicity : The electron-rich aromatic ring and the lone pairs on the amino groups make the compound a potent nucleophile, allowing it to engage in electrophilic substitution reactions.
-
Polymerization : The difunctional nature of 2,5-DAB enables it to serve as a monomer in polymerization reactions, notably in the synthesis of high-performance polymers like polybenzoxazoles, which are known for their high tensile strength and thermal stability.
-
Stability : The compound is sensitive to air and may discolor upon exposure. For long-term use, it is recommended to store it under an inert atmosphere in a cool, dry, and well-ventilated area.
Experimental Protocols
Synthesis of this compound Dihydrochloride
A common and efficient method for synthesizing the stable dihydrochloride salt of 2,5-DAB is through the catalytic hydrogenation of a dinitro precursor.
Principle: This process involves the reduction of the two nitro groups of a substituted dinitrobenzene compound to amino groups using hydrogen gas in the presence of a palladium catalyst.
Reactants and Materials:
-
1,4-dihydroxy-2-chloro-2,5-dinitrobenzene (starting material)
-
Glacial acetic acid (solvent)
-
Sodium acetate (buffer)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas
-
Corrosion-resistant autoclave or high-pressure reactor
Methodology:
-
In a corrosion-resistant autoclave, combine 117.3 grams (0.5 moles) of 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene with 400 mL of glacial acetic acid.
-
Add approximately 41 grams (0.5 moles) of sodium acetate and about 7 grams of 10% palladium on carbon catalyst to the mixture.
-
Seal the autoclave and introduce hydrogen gas to achieve a pressure between 100 and 400 psi.
-
Maintain the reaction temperature between 40°C and 50°C while stirring.
-
Monitor the reaction until hydrogen uptake ceases, indicating the completion of the reduction.
-
After cooling and venting the reactor, the product is isolated through filtration to remove the catalyst, followed by crystallization.
-
This process typically yields the desired this compound dihydrochloride at approximately 96.8%.
Applications in Research and Development
The unique properties of 2,5-DAB make it a versatile tool for chemists and material scientists.
-
Pharmaceutical Intermediates : The reactive amino and hydroxyl groups serve as handles for diverse chemical modifications, making 2,5-DAB a key building block for complex organic molecules and active pharmaceutical ingredients (APIs).
-
Polymer Science : It is a crucial monomer for producing advanced polymers, including conductive polymers and photoresists, where its ability to form extended conjugated systems is leveraged.
-
Dye and Pigment Industry : 2,5-DAB serves as an important raw material for synthesizing a range of dyes, including fluorescent, photosensitive, and oxidation dyes.
-
Biochemical Research : Its capacity to donate electrons makes it useful in studies involving enzyme-catalyzed reactions and as a component in various biochemical assays.
-
Cosmetics : The antioxidant properties of 2,5-DAB have led to its use in the formulation of cosmetics and skincare products.[2]
Spectral Data
Publicly available, experimentally derived spectral data (NMR, IR, UV-Vis) for this compound is limited. Researchers requiring detailed spectral analysis for characterization are advised to perform experimental determination on their specific sample. Commercial suppliers may provide spectral data upon request with a purchase.
Safety and Toxicology
2,5-DAB is considered to have some level of toxicity and should be handled with care.
-
Handling : Avoid direct contact with eyes, skin, and the respiratory tract.[2] Inhalation of dust or gas should be prevented, and work should be conducted in a well-ventilated area.[2]
-
Personal Protective Equipment (PPE) : Appropriate PPE, including chemical-resistant gloves, safety glasses, and protective clothing, is mandatory when handling this compound.[2]
-
Toxicology Data : Comprehensive toxicological data for 2,5-DAB is not widely available. However, data for the related compound, Toluene-2,5-diamine sulfate (2,5-TDS), indicates an oral LD₅₀ of 98 mg/kg in rats. While structurally related, this data should be used for cautionary purposes only and does not directly reflect the toxicity of 2,5-DAB. The International Agency for Research on Cancer (IARC) classifies the related Toluene-2,5-diamine as Group 3 (Not Classifiable as to its Carcinogenicity to Humans).
References
An In-depth Technical Guide to the Solubility of 2,5-Diaminobenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,5-diaminobenzene-1,4-diol, a key intermediate in various fields of chemical synthesis. The following sections detail its solubility profile in common laboratory solvents, present a generalized experimental protocol for solubility determination, and visualize the experimental workflow.
Core Compound Properties
This compound (also known as 2,5-diaminohydroquinone) is an organic compound with the molecular formula C₆H₈N₂O₂. It is characterized by a benzene ring substituted with two amino (-NH₂) groups and two hydroxyl (-OH) groups. This structure imparts a polar nature to the molecule, influencing its solubility characteristics. The compound is typically a white to off-white crystalline solid and is known to be sensitive to air, potentially discoloring upon exposure.[1]
Quantitative Solubility Data
The solubility of this compound has been qualitatively described in several sources. It is generally considered soluble in water and other polar organic solvents.[1][2] Quantitative data is limited, but a key value has been reported in water. The dihydrochloride salt of this compound is also noted for its solubility in polar solvents.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Reported Solubility | Temperature |
| Water | H₂O | 18.02 | ~ 67.1 mg/mL[3] | Room Temperature |
| Ethanol | C₂H₅OH | 46.07 | Soluble[2] | Not Specified |
| Dimethyl Ether | C₂H₆O | 46.07 | Soluble[2] | Not Specified |
Note: For the dihydrochloride salt, a binary solvent system of ethanol and water (typically in a 5:1 ratio) is utilized in its synthesis, indicating good solubility of the reactants and controlled precipitation of the product.[1] Methanol is also a potential solvent but may lead to the formation of byproducts.[1]
Experimental Protocol for Solubility Determination
While a specific, validated protocol for this compound was not found in the reviewed literature, a generalized experimental methodology based on the widely accepted shake-flask method can be employed. This method is suitable for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or g/100mL.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: A flowchart of the experimental workflow for determining compound solubility.
This guide provides foundational knowledge on the solubility of this compound. For drug development and research applications, it is recommended to perform detailed solubility studies across a wider range of solvents and pH conditions to fully characterize this versatile compound.
References
Spectroscopic Profile of 2,5-Diaminobenzene-1,4-diol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Diaminobenzene-1,4-diol, also known as 2,5-diaminohydroquinone, is a chemical compound of interest in polymer chemistry and materials science. This technical guide provides a summary of its synthesis and general properties. However, a comprehensive search of publicly available scientific literature and spectral databases did not yield a complete set of experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and UV-Vis) for this compound or its dihydrochloride salt. While the synthesis of polymers from this monomer is documented, detailed characterization data for the monomer itself is not readily accessible in the supporting information of the reviewed publications. This document, therefore, outlines the general synthesis and provides a logical workflow for its preparation.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of 2,5-dinitro-1,4-dihydroxybenzene. This process involves the use of a reducing agent, such as hydrogen gas, in the presence of a catalyst like palladium on carbon (Pd/C), often under acidic conditions. An alternative industrial-scale synthesis begins with 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene, which is then reduced using hydrogen gas with a palladium catalyst and sodium acetate in a mixed solvent system of acetic acid and water.
Below is a generalized workflow for the synthesis of this compound.
Caption: Generalized synthesis workflow for this compound.
Spectroscopic Data Overview
As of the latest search, detailed and experimentally verified spectroscopic data for this compound is not available in the public domain. Commercial suppliers of the dihydrochloride salt (CAS No. 24171-03-7) may possess this data, but it is not openly published. Researchers requiring this information are advised to perform their own analytical characterization or contact commercial suppliers directly.
Due to the absence of experimental data, tables for NMR, IR, and UV-Vis spectroscopy cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for the acquisition of NMR, IR, and UV-Vis spectra of this compound are not available in the reviewed literature. For general guidance, standard procedures for these analytical techniques would apply.
General Protocol for ¹H and ¹³C NMR Spectroscopy: A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with acidification for the dihydrochloride salt). Spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to an internal standard (e.g., tetramethylsilane - TMS) or the residual solvent peak.
General Protocol for FTIR Spectroscopy: An infrared spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).
General Protocol for UV-Vis Spectroscopy: A solution of the compound would be prepared in a suitable solvent (e.g., ethanol, water). The absorbance spectrum would be measured using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
Signaling Pathways and Biological Activity
There is limited information available in the public domain regarding specific signaling pathways involving this compound. While some related dihydroxybenzene and diamine compounds are known to have biological activities, no such data for this specific molecule was identified during the literature search.
Conclusion
This technical guide has summarized the available information on the synthesis of this compound. A key finding is the current lack of publicly available, experimentally verified spectroscopic data (NMR, IR, UV-Vis) for this compound. This highlights a gap in the scientific literature. For researchers and drug development professionals working with this molecule, in-house characterization will be a necessary step. The provided synthesis workflow offers a starting point for its preparation. Further research into the biological activities of this compound may reveal its potential roles in cellular signaling and drug development.
Technical Guide: Physicochemical Properties of 2,5-Diaminobenzene-1,4-diol (CAS Number 10325-89-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzene-1,4-diol, also known by synonyms such as 2,5-diaminohydroquinone, is a versatile organic compound with the CAS registry number 10325-89-0.[1][2] Its molecular structure, featuring a hydroquinone ring substituted with two amino groups, makes it a valuable intermediate in the synthesis of a variety of molecules, including dyes, polymers, and materials with unique electronic properties.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available, many of the reported values in the literature are predicted through computational methods. The compound is typically available as a more stable dihydrochloride salt (CAS Number: 24171-03-7), and some properties may be reported for this form.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point (free base) | No experimental data available | |
| Melting Point (dihydrochloride salt) | >300 °C | [5] |
| Boiling Point (Predicted) | 378.4 ± 42.0 °C | [1] |
| Water Solubility (experimental) | ~67.1 mg/mL at room temperature | [3] |
| Solubility in Organic Solvents | Soluble in ethanol and dimethyl ether | [4] |
Table 2: Chemical and Computational Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| InChI Key | RLXBOUUYEFOFSW-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=C(C(=CC(=C1O)N)O)N | [2] |
| pKa (Predicted) | 10.24 ± 0.23 | [1] |
| XLogP3 (Predicted) | -0.9 | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 4 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of 2,5-dinitro-1,4-dihydroxybenzene.
Workflow for the Synthesis of this compound
Caption: A schematic workflow for the synthesis of this compound.
Materials:
-
2,5-Dinitro-1,4-dihydroxybenzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for acidic conditions, if required)
-
Hydrogen gas source
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a three-neck round-bottom flask equipped with a condenser, a gas inlet, and a magnetic stirrer, add 2,5-dinitro-1,4-dihydroxybenzene and ethanol.
-
Carefully add the 10% Pd/C catalyst to the suspension.
-
Flush the system with an inert gas (e.g., nitrogen) to remove air.
-
Introduce hydrogen gas into the flask while vigorously stirring the mixture.
-
Gently heat the reaction mixture to 40-50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and flush the system again with an inert gas.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with additional ethanol.
-
The filtrate contains the desired product. The solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Determination of Melting Point
The melting point of a solid is a key indicator of its purity.
Workflow for Melting Point Determination
Caption: A generalized workflow for determining the melting point of a solid compound.
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the this compound sample is completely dry.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube by tapping the sealed end on a hard surface until the sample is compacted to a height of 2-3 mm.
-
Place the capillary tube in the sample holder of the melting point apparatus.
-
Set the heating rate. If the approximate melting point is unknown, a rapid heating rate can be used for a preliminary determination. For an accurate measurement, heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
The melting point is reported as this range. For a pure compound, the range should be narrow (1-2 °C).
Determination of Water Solubility
Materials:
-
This compound sample
-
Distilled or deionized water
-
Vials or flasks with secure caps
-
Analytical balance
-
Shaker or magnetic stirrer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or other suitable analytical instrument for quantification
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of water in several vials.
-
Securely cap the vials and place them on a shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the samples to facilitate separation.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of water to a concentration suitable for analysis.
-
Determine the concentration of this compound in the diluted solution using a calibrated analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax.
-
Calculate the original concentration in the saturated solution, which represents the water solubility at that temperature.
Signaling Pathways and Biological Activity
The redox properties of the hydroquinone moiety suggest that the compound could potentially participate in cellular redox processes. Hydroquinones can act as antioxidants or pro-oxidants depending on the cellular environment. Such activities can influence various signaling pathways that are sensitive to the cellular redox state, including those involving MAP kinases, NF-κB, and others. However, without specific experimental evidence, any discussion of its role in signaling remains speculative.
Future research is warranted to explore the biological activities of this compound and to elucidate any potential interactions with cellular signaling pathways.
Logical Relationship of Physicochemical Properties and Potential Biological Activity
Caption: A diagram illustrating the logical flow from physicochemical properties to potential biological effects.
Conclusion
This compound is a chemical compound with a range of interesting physicochemical properties that make it a valuable building block in synthetic chemistry. While some of its properties have been characterized, further experimental investigation is needed to provide a more complete profile, particularly for the free base. Moreover, its biological activities and potential interactions with cellular signaling pathways remain an open area for future research. The protocols provided in this guide offer a starting point for researchers to further explore the characteristics of this versatile molecule.
References
- 1. This compound | C6H8N2O2 | CID 736297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drive.uqu.edu.sa [drive.uqu.edu.sa]
Thermal Stability and Decomposition of 2,5-Diaminobenzene-1,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,5-Diaminobenzene-1,4-diol. Due to the limited availability of specific experimental data in the public domain, this guide combines known properties of the compound and its derivatives with established principles of thermal analysis for aromatic compounds. It offers detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) suitable for air-sensitive substances. Illustrative data is presented to guide researchers in their experimental design and data interpretation. Furthermore, this guide proposes a plausible thermal decomposition pathway for this compound, supported by chemical principles. The content is designed to be a valuable resource for professionals in research and development who are working with this and related compounds.
Introduction
This compound, also known as 2,5-diaminohydroquinone, is an aromatic organic compound with the chemical formula C₆H₈N₂O₂. It is a derivative of hydroquinone with two amino groups and two hydroxyl groups substituted on the benzene ring. This compound is a key monomer in the synthesis of high-performance polymers, such as poly(p-phenylene benzobisoxazole) (PBO), which are renowned for their exceptional thermal stability and mechanical strength.[1][2] Understanding the thermal properties of the monomer is crucial for optimizing polymerization processes and for the development of new materials with desired thermal characteristics.
This guide aims to provide an in-depth understanding of the thermal stability and decomposition of this compound. While specific experimental data for the pure compound is scarce, this document compiles available information and presents illustrative data and standardized protocols to serve as a practical resource.
Physicochemical Properties
This compound is known to be sensitive to air and may discolor upon exposure.[3] Its dihydrochloride salt is a white to off-white crystalline solid with a melting point reported to be greater than 300°C.[1][2] The high melting point of the salt suggests strong intermolecular forces and a stable crystal lattice. The free base is expected to be less stable, particularly at elevated temperatures and in the presence of oxygen.
Illustrative Thermal Analysis Data
The following tables present illustrative quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound. It is important to note that this data is hypothetical and for illustrative purposes only , based on the expected behavior of similar aromatic diamines and diols, and should be confirmed by experimental analysis.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |
| Onset of Decomposition (Tonset) | ~ 250 °C | ~ 230 °C |
| Temperature of 5% Mass Loss (Td5) | ~ 265 °C | ~ 245 °C |
| Temperature of 10% Mass Loss (Td10) | ~ 280 °C | ~ 260 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | ~ 300 °C | ~ 285 °C |
| Residual Mass at 800 °C | ~ 30% | ~ 5% |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value (Nitrogen Atmosphere) |
| Melting Point (Tm) | ~ 240 °C (with decomposition) |
| Enthalpy of Fusion (ΔHf) | Not well-defined due to decomposition |
| Decomposition Exotherm Peak | ~ 305 °C |
Experimental Protocols
The following are detailed methodologies for conducting TGA and DSC experiments on this compound, taking into account its air-sensitive nature.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Due to its air sensitivity, handle the sample in an inert atmosphere (e.g., a glovebox) to prevent oxidation. Weigh approximately 5-10 mg of the finely ground sample into a clean, tared alumina or platinum crucible.
-
Instrument Setup:
-
Place the crucible in the TGA instrument's autosampler or manually load it onto the balance mechanism.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss and temperature continuously.
-
-
Analysis for Oxidative Decomposition (Optional):
-
To study the effect of an oxidative environment, repeat the experiment using dry air as the purge gas.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Determine the onset of decomposition (Tonset), temperatures for specific mass losses (e.g., Td5, Td10), and the temperature of the maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).
-
Determine the percentage of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and enthalpy of fusion, as well as to observe any thermal events such as decomposition exotherms.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: In an inert atmosphere, weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The use of hermetic pans is crucial to prevent sublimation and reaction with the atmosphere. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the expected decomposition, for instance, 400 °C, at a heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.
-
Determine the peak temperatures and integrate the peak areas to calculate the enthalpy changes associated with these transitions.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of this compound.
Plausible Thermal Decomposition Pathway
The following diagram outlines a plausible thermal decomposition pathway for this compound under inert conditions. The decomposition is likely to proceed through a series of complex reactions including dehydration, deamination, and condensation.
Discussion of Thermal Behavior
Based on its chemical structure, the thermal decomposition of this compound is expected to be a complex process. The presence of both amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring makes the molecule susceptible to various thermal reactions.
-
In an inert atmosphere (Nitrogen): The initial stages of decomposition are likely to involve intramolecular and intermolecular condensation reactions. Dehydration between hydroxyl groups and deamination or condensation between amino and hydroxyl groups could lead to the formation of water and ammonia as volatile products. These reactions would result in the formation of a more thermally stable, cross-linked polymeric residue or char. At higher temperatures, this char would further decompose, releasing a mixture of volatile gases.
-
In an oxidative atmosphere (Air): The presence of oxygen is expected to lower the decomposition temperature. The amino and hydroxyl groups can be readily oxidized, leading to a more rapid and complete decomposition of the molecule. The degradation process in air is likely to be highly exothermic and result in a significantly lower residual mass compared to decomposition in an inert atmosphere.
The thermal behavior of related aminophenols shows that decomposition pathways can be complex, often involving the formation of various condensation products.[4][5][6] For instance, the thermal degradation of acetaminophen, an aminophenol derivative, leads to the formation of p-aminophenol which then undergoes further oxidative changes.[4]
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is not widely published, this technical guide provides a foundational understanding based on its chemical nature and the behavior of similar compounds. The illustrative data and detailed experimental protocols offered herein serve as a valuable starting point for researchers. The provided visualizations of the experimental workflow and a plausible decomposition pathway offer a clear conceptual framework. It is imperative that the thermal properties of this compound be experimentally determined to ensure the safe and effective design of processes and materials that utilize it. Future work should focus on obtaining precise TGA and DSC data for this compound under various atmospheric conditions to validate and refine the information presented in this guide.
References
- 1. etamu.edu [etamu.edu]
- 2. This compound | C6H8N2O2 | CID 736297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Diaminohydroquinone dihydrochloride, 97% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Redox Properties of 2,5-Diaminohydroquinone
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminohydroquinone (DAHQ), also known as 2,5-diaminobenzene-1,4-diol, is an aromatic organic compound with the chemical formula C₆H₈N₂O₂. Its structure consists of a hydroquinone core substituted with two amine groups. This unique arrangement of electron-donating hydroxyl and amino groups on the benzene ring imparts significant redox activity and makes it a versatile building block in synthetic chemistry. The core of its functionality lies in the ability to undergo reversible oxidation-reduction reactions, transitioning between the hydroquinone (reduced) state and the benzoquinone (oxidized) state.
While historically significant as an intermediate in the dye and pigment industry, DAHQ has garnered substantial recent interest in advanced materials science as a monomer for high-performance polymers and Covalent Organic Frameworks (COFs). These materials leverage the inherent redox properties of the DAHQ unit for applications in energy storage. Furthermore, the use of DAHQ-based structures in functional materials for biomedical applications, such as drug delivery systems, highlights its growing relevance to drug development professionals. This guide provides a comprehensive overview of the synthesis, core redox properties, electrochemical data, and experimental protocols related to 2,5-diaminohydroquinone.
Synthesis of 2,5-Diaminohydroquinone
A common and effective method for synthesizing 2,5-diaminohydroquinone involves a two-step process that starts from a suitable benzoquinone precursor. The general workflow involves an amination reaction followed by a reduction of the quinone system to the hydroquinone.
Caption: General workflow for the synthesis of 2,5-diaminohydroquinone.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol describes a representative synthesis starting from 2,5-dihydroxy-p-benzoquinone.
Step 1: Ammonolysis to form 2,5-diamino-1,4-benzoquinone
-
Dissolve the starting material, 2,5-dihydroxy-p-benzoquinone, in an appropriate solvent such as ethanol in a round-bottom flask.
-
Add an excess of an amine source (e.g., a secondary amine or an aqueous ammonia solution) to the flask. The reaction involves a nucleophilic addition/elimination or a direct ipso-substitution at the carbon atoms bearing the hydroxyl groups.[1]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the intermediate product, 2,5-diamino-1,4-benzoquinone, often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., water or ethanol) to remove unreacted starting materials and byproducts.
Step 2: Reduction to 2,5-diaminohydroquinone
-
Suspend the synthesized 2,5-diamino-1,4-benzoquinone in a suitable solvent (e.g., water or ethanol) in a hydrogenation vessel.
-
Add a reduction catalyst, such as Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (H₂) and stir the mixture vigorously.
-
The reduction of the quinone to the hydroquinone is typically rapid. Monitor the reaction until the characteristic color of the quinone disappears.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Remove the catalyst by filtration (e.g., through a pad of Celite).
-
The resulting solution contains 2,5-diaminohydroquinone. The final product can be isolated by evaporation of the solvent or precipitation by adding a non-solvent. Due to its sensitivity to air, the product should be handled under an inert atmosphere. The compound is often isolated and stored as its more stable dihydrochloride salt.
Core Redox Properties and Mechanism
The principal chemical characteristic of 2,5-diaminohydroquinone is its ability to undergo a reversible two-electron, two-proton oxidation to form 2,5-diamino-1,4-benzoquinone (DABQ). This process is a classic example of a proton-coupled electron transfer (PCET) reaction, which is fundamental to many biological and chemical energy conversion systems.
The hydroquinone form (DAHQ) is the reduced species, while the quinone form (DABQ) is the oxidized species. The presence of two amino groups and two hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which influences the molecule's electronic structure and redox potential. Theoretical studies on the oxidized form, DABQ, suggest that proton transfer between the amino and carbonyl groups occurs via a stepwise mechanism.[2]
Caption: Proton-Coupled Electron Transfer (PCET) in 2,5-diaminohydroquinone.
Quantitative Electrochemical Data
The table below summarizes key electrochemical data reported for materials derived from 2,5-diaminohydroquinone.
| Material System | Experimental Conditions | Redox Potential / Characteristic | Source |
| Polyenaminone Polymer | Lithium battery setup | Sloping discharge plateau at ~2.4 V vs. Li/Li⁺ | [3] |
| HqTp Covalent Organic Framework | Aqueous Zinc-ion battery (Zn/Zn²⁺ reference) | Redox peaks at 1.12 V (oxidation) and 1.0 V (reduction) |
Note: These values should not be interpreted as the standard redox potential of the isolated molecule but rather as the operational potential within the specified electrochemical system.
Experimental Protocols: Cyclic Voltammetry
Cyclic Voltammetry (CV) is the primary technique used to characterize the redox behavior of DAHQ and its derivatives. The following is a generalized protocol for performing a CV experiment.
Objective: To determine the redox potentials and reversibility of the DAHQ/DABQ couple.
Materials and Equipment:
-
Potentiostat with a three-electrode setup.
-
Working Electrode (WE): Glassy Carbon Electrode (GCE).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).
-
Counter Electrode (CE): Platinum wire or graphite rod.
-
Electrochemical cell.
-
Solution of 2,5-diaminohydroquinone (or its dihydrochloride salt) at a known concentration (e.g., 1-5 mM).
-
Supporting Electrolyte: An aqueous buffer solution (e.g., phosphate-buffered saline, PBS) or an acidic solution (e.g., 0.1 M HClO₄) containing an inert salt (e.g., 0.1 M KCl) to ensure conductivity.
-
Inert gas (Nitrogen or Argon) for deoxygenation.
Procedure:
-
Electrode Preparation: Polish the working electrode (GCE) with alumina slurry on a polishing pad to obtain a mirror-like finish. Rinse thoroughly with deionized water and sonicate in water and then ethanol to remove any residual polishing agent. Dry the electrode completely.
-
Electrolyte Preparation: Prepare the supporting electrolyte solution. For pH-dependent studies, prepare a series of buffers at various pH values.
-
Deoxygenation: Transfer the electrolyte solution to the electrochemical cell. Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Blank Scan: Assemble the three-electrode system in the cell containing only the supporting electrolyte. Run a cyclic voltammogram over the desired potential window (e.g., -0.2 V to +1.0 V vs. SCE) to ensure the electrolyte is free from electroactive impurities.
-
Analyte Measurement: Add a known amount of the 2,5-diaminohydroquinone solution to the cell. Allow the solution to mix and deoxygenate for a few more minutes.
-
Data Acquisition: Perform the cyclic voltammetry scan. Start the potential sweep from a value where no reaction occurs, sweep towards the oxidation potential, reverse the scan towards the reduction potential, and then return to the starting potential. Typical scan rates range from 20 to 200 mV/s.
-
Data Analysis: From the resulting voltammogram (plot of current vs. potential), identify the anodic (oxidation) peak potential (Epa) and the cathodic (reduction) peak potential (Epc). The separation between these peaks (ΔEp) provides information about the reversibility of the redox reaction.
Applications in Materials Science and Drug Development
The unique redox properties and difunctional nature of DAHQ make it a valuable component in the design of functional organic materials, with emerging relevance in biomedical fields.
Materials for Energy Storage
The primary application of DAHQ is as a redox-active monomer for building organic electrode materials for rechargeable batteries. When polymerized or incorporated into COFs, the hydroquinone/quinone functionality acts as the charge storage center.
-
Redox-Active Polymers: DAHQ can be polymerized to form materials where the hydroquinone units provide a high theoretical charge storage capacity.[3]
-
Covalent Organic Frameworks (COFs): The rigid and porous nature of COFs allows for the precise positioning of DAHQ units within a stable, crystalline framework. This ordered structure facilitates rapid ion transport to the redox sites, enabling high-performance batteries.[4]
Relevance to Drug Development
While not a therapeutic agent itself, DAHQ is a key building block for materials with significant potential in drug development and delivery. Its derivatives have been noted for potential use in preparing medicines and pesticides.[5]
-
Drug Delivery Systems: Covalent Organic Frameworks synthesized from DAHQ are being actively investigated as nanocarriers for drug delivery.[6] The high surface area and tunable porosity of these COFs allow for high drug loading capacities. The chemistry of the framework can be designed to control the release of therapeutic agents, and COF-based nanocarriers have shown the ability to be internalized by cells, demonstrating potential for targeted cancer therapy.[4][7]
-
Antioxidant Properties: As a hydroquinone derivative, DAHQ possesses intrinsic antioxidant properties, with the ability to scavenge free radicals through its facile oxidation. This property is a feature of interest in designing biocompatible materials.
-
Toxicity and Handling: As a reactive aromatic amine and hydroquinone, DAHQ and its derivatives should be handled with appropriate safety precautions. The chlorinated analogue, 2,5-diamino-3,6-dichloro-p-benzoquinone, is classified as toxic if swallowed.[8] For drug development professionals, this underscores the role of DAHQ as a reactive intermediate for constructing more complex, stable, and biocompatible delivery systems rather than for direct therapeutic use.
Caption: Logical pathway from DAHQ monomer to a functional application.
Conclusion
2,5-Diaminohydroquinone is a fundamentally important molecule defined by its reversible, proton-coupled redox chemistry. While detailed data on its standard electrochemical potentials remain an area for further investigation, its utility has been clearly demonstrated in the field of materials science, where it serves as a cornerstone for creating next-generation organic batteries. For researchers in drug development, DAHQ is emerging as a critical component in the design of sophisticated nanostructured materials like COFs for advanced drug delivery. Its role as a highly reactive, redox-active building block ensures its continued importance in the development of functional organic materials for both technological and biomedical applications.
References
- 1. iris.uniupo.it [iris.uniupo.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Nitrogen-rich covalent organic frameworks: a promising class of sensory materials - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00506E [pubs.rsc.org]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. 2,5-Diamino-3,6-dichloro-1,4-benzoquinone | C6H4Cl2N2O2 | CID 77512 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,5-Diaminobenzene-1,4-diol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of 2,5-Diaminobenzene-1,4-diol, a versatile aromatic compound of significant interest in materials science, organic synthesis, and pharmaceuticals. This document details its synthesis protocols, physicochemical properties, and diverse applications, presenting quantitative data in structured tables and illustrating key processes with diagrams for enhanced clarity.
Introduction and Nomenclature
This compound, also known as 2,5-diaminohydroquinone, is an organic compound featuring a benzene ring substituted with two amino groups (-NH₂) and two hydroxyl groups (-OH).[1] This unique arrangement of electron-donating groups on the aromatic core imparts significant reactivity and makes it a valuable precursor in numerous chemical transformations.[2] Due to its sensitivity to air, it is often handled as its more stable dihydrochloride salt.[1][3]
Table 1: Compound Identification
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | 2,5-DAB, 2,5-Diamino-1,4-benzenediol, 2,5-Diaminohydroquinone[3][4] |
| CAS Number (Free Base) | 10325-89-0[1] |
| CAS Number (Dihydrochloride) | 24171-03-7[1] |
| Molecular Formula (Free Base) | C₆H₈N₂O₂[4] |
| Molecular Formula (Dihydrochloride) | C₆H₁₀Cl₂N₂O₂[2] |
| Molecular Weight (Free Base) | 140.14 g/mol [1] |
| Molecular Weight (Dihydrochloride) | 213.06 g/mol [3] |
Synthesis of this compound
The primary and most efficient route for synthesizing this compound involves the reduction of a dinitro precursor. The most common method is the catalytic hydrogenation of 2,5-dinitro-1,4-dihydroxybenzene or its derivatives.[1]
General Synthesis Pathway: Catalytic Hydrogenation
The core of the synthesis is the reduction of two nitro groups (-NO₂) to amino groups (-NH₂) using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is usually performed under acidic conditions and may require elevated pressure.[1]
Caption: Synthesis workflow via catalytic hydrogenation.
Detailed Experimental Protocol
The following protocol is adapted from a documented industrial synthesis of the dihydrochloride salt, which yields the product with high purity.[2]
Objective: To synthesize this compound dihydrochloride via catalytic hydrogenation.
Materials:
-
1,4-Dihydroxy-2-chloro-2,5-dinitrobenzene (0.5 moles, 117.3 g)
-
Glacial Acetic Acid (400 mL)
-
Sodium Acetate (0.5 moles, approx. 41 g)
-
10% Palladium on Carbon (Pd/C) catalyst (approx. 7 g)
-
Hydrogen (H₂) gas
Equipment:
-
Corrosion-resistant nickel-based alloy autoclave
-
Magnetic stirrer
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
Combine 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene, glacial acetic acid, sodium acetate, and the 10% Pd/C catalyst in the autoclave.
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to achieve a pressure between 100 and 400 psi.
-
Maintain the reaction temperature between 40°C and 50°C while stirring vigorously.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, cool the vessel, and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The product is purified through crystallization from the filtrate.
-
Collect the crystals by filtration, wash with a suitable solvent, and dry under a vacuum.
Table 2: Synthesis Quantitative Data
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene | [2] |
| Reaction Type | Catalytic Hydrogenation | [1][2] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [1][2] |
| Temperature | 40 - 50 °C | [1][2] |
| Pressure | 100 - 400 psi | [2] |
| Reported Yield | ~96.8% |[2] |
Physicochemical Properties
This compound is a white to off-white crystalline solid.[2] Its high melting point is indicative of strong intermolecular hydrogen bonding afforded by the amino and hydroxyl groups.[1] It is soluble in water and other polar solvents.[1][4]
Table 3: Key Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline solid[2][4] |
| Melting Point | >300 °C[1][2] |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol)[1][4] |
| Stability | Air sensitive; may discolor upon exposure. The dihydrochloride salt is more stable.[1][2] |
| Reactivity | Can undergo oxidation, reduction, and substitution reactions.[1][2] |
Applications
The unique structure of this compound, with its combination of nucleophilic amino groups and redox-active hydroquinone moiety, makes it a versatile building block in several fields.
Caption: Structure-application relationships of the core molecule.
Polymer Synthesis
This compound is a critical monomer for producing high-performance polymers. Its rigid structure and reactive functional groups are ideal for creating materials with exceptional thermal stability and mechanical strength.[3]
-
Polybenzoxazoles (PBO): It is a key precursor for PBO fibers, which are known for their high tensile strength and thermal stability.[2]
-
Polyimides: It is used to synthesize cross-linked polyimide and silica hybrid films, creating robust materials with enhanced chemical resistance.[3]
Caption: Role as a monomer in polymerization.
Dye and Pigment Manufacturing
The aromatic diamine structure is a classic chromophore, making this compound an important intermediate in the synthesis of various dyes.[4]
-
Oxidation Dyes: It is used in formulations for hair coloring.[5]
-
Fluorescent Dyes and Probes: Its structure can be modified to create fluorescent markers for biological imaging and assays.[1]
Organic and Medicinal Chemistry
As a versatile building block, it serves as a starting point for synthesizing more complex molecules.
-
Heterocycles: It can undergo condensation reactions to form benzimidazole derivatives and other heterocyclic compounds.[1]
-
Pharmaceutical Intermediates: It is investigated for use as a precursor in drug development.[2]
-
Antioxidants: The hydroquinone moiety imparts antioxidant properties, leading to its use in cosmetic and skin care products.[4]
Materials Science
The compound is used as a precursor for developing advanced materials with tailored properties.[3] This includes the synthesis of coordination polymers that exhibit unique optical and magnetic characteristics.[1][6]
Table 4: Summary of Applications
| Application Area | Specific Use | Key Properties Utilized |
|---|---|---|
| Polymer Chemistry | Monomer for Polybenzoxazoles (PBO) and Polyimides[2][3] | Rigidity, thermal stability, reactive amino/hydroxyl groups |
| Dye Synthesis | Intermediate for oxidation dyes, fluorescent probes[1][4] | Chromophoric structure, reactive functional groups |
| Organic Synthesis | Precursor for heterocycles, pharmaceutical intermediates[1][2] | Versatile reactivity of amino and hydroxyl groups |
| Materials Science | Precursor for coordination polymers, advanced materials[1][3] | Ability to coordinate with metal ions, structural integrity |
| Cosmetics | Antioxidant in skin care products[4] | Redox properties of the hydroquinone moiety |
References
- 1. Buy this compound (EVT-1188080) | 10325-89-0 [evitachem.com]
- 2. Buy this compound dihydrochloride (EVT-355196) | 24171-03-7 [evitachem.com]
- 3. Cas 24171-03-7,2,5-DIAMINO-1,4-DIHYDROXYBENZENE DIHYDROCHLORIDE | lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. BRPI0005896B1 - 1,4 - diaminobenzene derivatives and dyeing agents containing these compounds - Google Patents [patents.google.com]
- 6. A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Use of 2,5-Diaminobenzene-1,4-diol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzene-1,4-diol, also known as 2,5-diaminohydroquinone, is a versatile monomer utilized in the synthesis of a variety of high-performance polymers. Its dihydrochloride salt (this compound dihydrochloride, CAS No: 24171-03-7) is a common starting material. The presence of both amino and hydroxyl functional groups on the benzene ring allows for its participation in various polymerization reactions, leading to the formation of polymers with desirable properties such as high thermal stability, mechanical strength, and specific electronic or optical characteristics.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of polybenzoxazoles, polyimides, and coordination polymers using this monomer.
Key Applications
The unique structure of this compound makes it a valuable building block for several classes of polymers:
-
Polybenzoxazoles (PBOs): The amino and hydroxyl groups can react with dicarboxylic acids or their derivatives to form the characteristic oxazole ring, leading to highly thermally stable and mechanically robust polymers.
-
Polyimides (PIs): The diamino functionality allows for reaction with dianhydrides to form polyamic acid precursors, which are then thermally or chemically cyclized to form high-performance polyimides.[3][4][5][6][7]
-
Coordination Polymers: The nitrogen and oxygen atoms can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers with interesting magnetic, optical, or catalytic properties.[1][8]
Physicochemical Properties of this compound Dihydrochloride
| Property | Value |
| CAS Number | 24171-03-7 |
| Molecular Formula | C₆H₈N₂O₂ · 2HCl |
| Molecular Weight | 213.06 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C |
| Solubility | Soluble in water and some polar organic solvents |
Experimental Protocols
Synthesis of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH)
This protocol is adapted from the synthesis of a similar polybenzoxazole and outlines the preparation of a PBOH-type polymer using this compound and a suitable dicarboxylic acid, such as 2,5-dihydroxyterephthalic acid (DHTA).[9]
Materials:
-
This compound dihydrochloride
-
2,5-Dihydroxyterephthalic acid (DHTA)
-
Poly(phosphoric acid) (PPA)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet/outlet, and a drying tube
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
-
Monomer Preparation: If starting with the dihydrochloride salt of the diamine, it may need to be neutralized or used directly in polyphosphoric acid, which can act as both a solvent and a dehydrating agent.
-
Polycondensation:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add poly(phosphoric acid).
-
Slowly add equimolar amounts of this compound dihydrochloride and 2,5-dihydroxyterephthalic acid to the PPA with stirring.
-
The reaction mixture is slowly heated to 60-80 °C to facilitate the dissolution of the monomers and the initial reaction.
-
The temperature is then gradually increased to 180-200 °C and maintained for 24-48 hours to promote the polycondensation and cyclization to form the polybenzoxazole structure.
-
The viscosity of the solution will increase significantly as the polymerization proceeds.
-
-
Polymer Precipitation and Purification:
-
After cooling to room temperature, the viscous polymer solution is poured into a large volume of a non-solvent, such as methanol or water, to precipitate the polymer.
-
The precipitated polymer is collected by filtration, washed extensively with water to remove PPA, and then with methanol.
-
The polymer is dried in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Characterization:
The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the oxazole ring, Thermogravimetric Analysis (TGA) to assess thermal stability, and viscometry to determine the intrinsic viscosity, which is related to the molecular weight.
General Protocol for Polyimide Synthesis
This protocol describes a general two-step method for the synthesis of polyimides from this compound and an aromatic dianhydride, such as pyromellitic dianhydride (PMDA).
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N,N-Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic anhydride
-
Pyridine
Equipment:
-
Three-necked flask with a mechanical stirrer and nitrogen inlet
-
Ice bath
-
Heating mantle with temperature controller
Procedure:
-
Poly(amic acid) Synthesis (Step 1):
-
In a dry, nitrogen-purged three-necked flask, dissolve an equimolar amount of this compound in anhydrous DMAc or NMP.
-
Cool the solution in an ice bath.
-
Gradually add an equimolar amount of the dianhydride (e.g., PMDA) in small portions to the stirred diamine solution.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere. The solution will become viscous as the poly(amic acid) is formed.
-
-
Imidization (Step 2):
-
Thermal Imidization: The poly(amic acid) solution can be cast onto a glass plate and heated in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C for 1 hour at each temperature, to evaporate the solvent and induce cyclization to the polyimide.
-
Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and a catalyst like pyridine. The reaction is typically stirred at room temperature for several hours, followed by gentle heating (e.g., 50-100 °C) to complete the imidization. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, washed, and dried.
-
Characterization:
The formation of the poly(amic acid) and its conversion to polyimide can be monitored by FTIR spectroscopy. The thermal properties of the final polyimide can be evaluated using TGA and Differential Scanning Calorimetry (DSC). Mechanical properties can be determined from tensile tests on cast films.
Data Presentation
Table 1: Typical Properties of Polymers Derived from Diamino-p-hydroquinone Monomers
| Polymer Type | Monomers | Thermal Decomposition Temperature (TGA, 5% weight loss) | Glass Transition Temperature (Tg) | Tensile Strength | Elongation at Break |
| Polybenzoxazole (PBOH-type) | This compound, 2,5-Dihydroxyterephthalic acid | > 500 °C (in N₂) | Not typically observed | High | Low |
| Polyimide | This compound, Pyromellitic dianhydride | 450 - 550 °C (in N₂) | 250 - 350 °C | 70 - 100 MPa | 5 - 10 % |
Note: The properties listed are typical ranges and can vary significantly depending on the specific co-monomers, synthesis conditions, and processing.
Visualizations
Experimental Workflow for Polybenzoxazole Synthesis
References
- 1. A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Cas 24171-03-7,2,5-DIAMINO-1,4-DIHYDROXYBENZENE DIHYDROCHLORIDE | lookchem [lookchem.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Synthesis and characterization of polyimides & co-polyimides derived from diol monomers [ouci.dntb.gov.ua]
- 8. Synthesis, structure, and investigation of unique magnetic properties in two novel Mn-based coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Polyimide-Silica Hybrid Films Using 2,5-Diaminobenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of inorganic components, such as silica, into the polyimide matrix can further enhance these properties, leading to the formation of robust hybrid materials. These polyimide-silica hybrid films are of significant interest for a variety of advanced applications, including as protective coatings, dielectric layers in microelectronics, and high-temperature membranes.
The properties of polyimide-silica hybrids are highly dependent on the chemical structure of the monomers used in their synthesis. The use of diamines containing hydroxyl groups, such as 2,5-diaminobenzene-1,4-diol, is of particular interest. The hydroxyl groups can introduce several advantageous features:
-
Enhanced Solubility: The presence of polar hydroxyl groups can improve the solubility of the poly(amic acid) precursor in organic solvents, facilitating processing.
-
Improved Adhesion: The hydroxyl groups can form hydrogen bonds with substrates and the silica network, potentially leading to improved adhesion and interfacial strength in the hybrid material.
-
Modified Surface Properties: The introduction of hydroxyl moieties can alter the surface energy and hydrophilicity of the resulting films.
-
Potential for Cross-linking: The hydroxyl groups may serve as reactive sites for further chemical modifications or cross-linking, allowing for the tailoring of the final material properties.
These application notes provide a detailed protocol for the synthesis of polyimide-silica hybrid films using this compound as the diamine monomer and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) as the dianhydride. The protocol is based on a two-step process involving the formation of a poly(amic acid) precursor, followed by an in-situ sol-gel process for silica formation and subsequent thermal imidization.
Data Presentation: Comparative Properties of Polyimide-Silica Hybrid Films
The following tables summarize the typical range of properties for polyimide-silica hybrid films reported in the literature. These values can serve as a benchmark for the characterization of films synthesized using the provided protocol.
Table 1: Thermal Properties of Polyimide-Silica Hybrid Films
| Property | Value Range |
| Glass Transition Temperature (Tg) | 250 - 400 °C |
| 5% Weight Loss Temperature (TGA) | 450 - 550 °C |
| Coefficient of Thermal Expansion (CTE) | 20 - 60 ppm/°C |
Table 2: Mechanical Properties of Polyimide-Silica Hybrid Films
| Property | Value Range |
| Tensile Strength | 80 - 150 MPa |
| Young's Modulus | 2.5 - 5.0 GPa |
| Elongation at Break | 5 - 15% |
Table 3: Optical Properties of Polyimide-Silica Hybrid Films
| Property | Value Range |
| Optical Transmittance (at 500 nm) | > 80% (for fluorinated polyimides) |
| Refractive Index | 1.5 - 1.7 |
| Cut-off Wavelength | 350 - 400 nm |
Experimental Protocols
Materials Required
-
This compound (or its dihydrochloride salt)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Tetraethoxysilane (TEOS)
-
Hydrochloric acid (HCl), as a catalyst
-
Deionized water
-
Nitrogen gas (high purity)
-
Glass substrates for spin-coating
Protocol 1: Synthesis of Poly(amic acid) (PAA) Solution
This protocol describes the synthesis of the poly(amic acid) precursor solution.
-
Drying of Monomers:
-
Dry this compound at 80 °C under vacuum for 4 hours.
-
Dry 6FDA at 120 °C under vacuum for 4 hours.
-
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous DMAc to achieve a desired concentration (e.g., 15 wt%).
-
Stir the solution under a continuous nitrogen stream until the diamine is completely dissolved.
-
-
Polymerization:
-
Gradually add an equimolar amount of the dried 6FDA powder to the diamine solution in small portions over a period of 1 hour.
-
Maintain the reaction temperature at 0-5 °C using an ice bath to control the exothermic reaction.
-
After the complete addition of 6FDA, continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
The viscosity of the solution will gradually increase, indicating the formation of the poly(amic acid).
-
Protocol 2: Preparation of Polyimide-Silica Hybrid Films via Sol-Gel and Thermal Imidization
This protocol details the in-situ formation of the silica network within the poly(amic acid) matrix and the subsequent thermal curing to obtain the hybrid film.
-
Preparation of the Hybrid Solution:
-
To the prepared poly(amic acid) solution, add a predetermined amount of TEOS. The amount of TEOS will determine the final silica content in the hybrid film (e.g., for 10 wt% silica).
-
Separately, prepare a solution of deionized water and a catalytic amount of HCl in DMAc.
-
Add the water/HCl/DMAc solution dropwise to the PAA/TEOS mixture while stirring vigorously.
-
Continue stirring the resulting solution for at least 12 hours at room temperature to allow for the hydrolysis and initial condensation of TEOS.
-
-
Film Casting:
-
Filter the hybrid solution through a 0.45 µm syringe filter to remove any impurities or gel particles.
-
Deposit the filtered solution onto a clean glass substrate.
-
Use a spin-coater to obtain a film of uniform thickness. The spinning speed and time should be optimized based on the desired thickness and solution viscosity.
-
-
Thermal Curing (Imidization):
-
Place the coated substrate in a programmable oven under a nitrogen atmosphere.
-
Perform a multi-step curing process to gradually remove the solvent and complete the imidization and silica network formation. A typical heating program is as follows:
-
80 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
After the curing process, allow the film to cool down slowly to room temperature.
-
-
Film Detachment:
-
The resulting polyimide-silica hybrid film can be detached from the glass substrate by immersing it in deionized water.
-
Visualizations
Application of 2,5-Diaminohydroquinone in the Synthesis of Coordination Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) utilizing 2,5-diaminohydroquinone and its derivatives. The focus is on the in situ generation of the redox-active ligand 2,5-dihydroxy-1,4-benzoquinone (DHBQ), a key intermediate derived from 2,5-diaminohydroquinone, and its subsequent coordination with various metal ions. These materials exhibit promising properties for applications in catalysis, electronics, and gas storage.
Introduction
Coordination polymers are a class of materials formed by the self-assembly of metal ions or clusters with organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting framework. 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) and its analogues are widely used redox-active ligands in the synthesis of CPs and MOFs, which have demonstrated remarkable magnetic and conductive properties.[1][2] A convenient route to DHBQ-based coordination polymers involves the in situ hydrolysis of 2,5-diaminobenzoquinone, which can be generated from 2,5-diaminohydroquinone.[1][3] This approach allows for controlled crystallization and the formation of diverse structural motifs.[2]
Synthetic Strategy: From 2,5-Diaminohydroquinone to Coordination Polymers
The primary synthetic route involves a two-step in situ process. First, 2,5-diaminohydroquinone (or its dihydrochloride salt) is oxidized to 2,5-diamino-1,4-benzoquinone (DABQ). Subsequently, DABQ undergoes hydrolysis to form the 2,5-dihydroxy-1,4-benzoquinone (DHBQ) dianion, which then coordinates with metal ions present in the reaction mixture to form the desired coordination polymer.
Caption: Workflow for the in situ synthesis of DHBQ-based coordination polymers.
Experimental Protocols
Protocol 1: In Situ Synthesis of NBu₄Ni(DHBQ)₁.₅ from 2,5-Diaminohydroquinone Dihydrochloride
This protocol is adapted from the literature for the synthesis of a nickel-based coordination polymer.[4]
Materials:
-
2,5-diamino-1,4-hydroquinone dihydrochloride
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Tetrabutylammonium bromide (NBu₄Br)
-
Deionized water
-
Oxygen gas
-
Thick-walled glass vial
Procedure:
-
Dissolve 38.14 mg (0.1803 mmol) of 2,5-diamino-1,4-hydroquinone dihydrochloride in 30 mL of deionized water in a suitable flask.
-
Bubble oxygen gas through the solution to facilitate the oxidation to 2,5-diamino-1,4-benzoquinone.
-
Remove the dissolved oxygen from the solution using a freeze-pump-thaw cycle.
-
Add an excess of tetrabutylammonium bromide (e.g., 300 mg) to the solution and dissolve completely.
-
Add 44.86 mg (0.1803 mmol) of Ni(OAc)₂·4H₂O to the solution. A suspension will form.
-
Transfer the suspension to a thick-walled glass vial and flame-seal it.
-
Heat the sealed vial at 115 °C in an oven for a designated period (e.g., 24-72 hours) to allow for the in situ hydrolysis and crystallization of the coordination polymer.
-
After cooling to room temperature, carefully open the vial and collect the crystalline product by vacuum filtration.
-
Wash the product with water and a suitable organic solvent (e.g., ethanol) and dry under vacuum.
Protocol 2: General In Situ Synthesis of [M₂(dhbq)₃]²⁻ Coordination Polymers
This general protocol, based on published methods, can be adapted for various divalent metal ions.[1][3]
Materials:
-
2,5-diaminobenzoquinone
-
Divalent metal acetate (e.g., Mn(OAc)₂, Fe(OAc)₂, Co(OAc)₂, Zn(OAc)₂, Cd(OAc)₂) or sulfate (for Fe²⁺)
-
Tetrabutylammonium bromide (NBu₄Br)
-
Deionized water
-
Sealed tubes
Procedure:
-
Prepare a suspension of 2,5-diaminobenzoquinone (~25 mg) and an equimolar amount of the respective metal salt in water.
-
Add a significant excess of NBu₄Br (~250 mg) to the suspension.
-
Seal the mixture in a tube and heat at 115 °C.
-
Over the course of the reaction, the 2,5-diaminobenzoquinone will hydrolyze in situ to form the dhbq²⁻ ligand, which then coordinates with the metal ions.
-
Allow the reaction to proceed for a sufficient time to form crystalline products.
-
After cooling, the crystalline coordination polymer can be isolated.
Data Presentation
The following tables summarize key quantitative data for coordination polymers synthesized using DHBQ and related ligands, providing a basis for comparison of their properties.
Table 1: Electrical and Magnetic Properties of DHBQ-Based Coordination Polymers
| Compound | Electrical Conductivity (S cm⁻¹) | Magnetic Properties | Reference |
| NBu₄Fe(DHBQ)₁.₅ | 10⁻² | Ferromagnetic ordering at 130 K | [4] |
| Fe(dhbq) | 5 × 10⁻⁶ | - | [5] |
| cis-1D-Mn | - | High-spin state (μeff = 5.94 μB) | [2] |
| trans-2D-Co | - | High-spin state | [2] |
| Fe–DABDT | - | Superparamagnetic | [6] |
| Co–DABDT | - | Paramagnetic | [6] |
| Ni–DABDT | - | Paramagnetic | [6] |
Table 2: Optical and Porosity Properties of DHBQ-Based Coordination Polymers
| Compound | Optical Band Gap (eV) | BET Surface Area (m² g⁻¹) | Reference |
| cis-1D-Mn | 1.6 | - | [2] |
| cis-1D-Zn | 1.8 | - | [2] |
| trans-2D-Co | 1.0 | Rarely adsorbed N₂ | [2][7] |
| trans-2D-Ni | 1.1 | 177 | [2][7] |
Applications
Coordination polymers derived from 2,5-diaminohydroquinone via the DHBQ ligand have potential applications in several fields:
-
Catalysis: The redox-active nature of the DHBQ ligand and the open metal sites in the coordination polymers can be exploited for catalytic applications, such as oxidation and condensation reactions.[8]
-
Electronics: The electrical conductivity observed in some of these materials makes them candidates for use in electronic devices, such as field-effect transistors and as electrode materials in batteries.[4][5] The Fe(dhbq) framework has shown an initial discharge capacity of 264 mAh g⁻¹ as a cathode material in a lithium-ion battery.[5]
-
Gas Storage and Separation: The porous nature of some of these coordination polymers, particularly the MOFs, allows for the adsorption and storage of gases. The specific interactions between the framework and gas molecules can be tuned for selective gas separation.[9]
Logical Relationships in Synthesis and Application
The following diagram illustrates the logical flow from the starting material to the synthesis of coordination polymers and their potential applications.
Caption: Relationship between synthesis and applications of DHBQ-based CPs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4'-Bipyridyl Synthesized by In Situ Hydrolysis Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Protocol for using 2,5-Diaminobenzene-1,4-diol as a building block in organic synthesis
Application Notes and Protocols: 2,5-Diaminobenzene-1,4-diol in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound, also known as 2,5-diaminohydroquinone, is a versatile bifunctional aromatic building block utilized in the synthesis of a variety of organic materials and complex molecules. Its unique structure, featuring two amino groups and two hydroxyl groups on a central benzene ring, allows for the construction of rigid-rod polymers, heterocyclic compounds, and materials with interesting electronic and photophysical properties. These characteristics make it a valuable precursor in materials science for high-performance fibers and in medicinal chemistry for the development of novel therapeutic agents. This document provides detailed protocols for the application of this compound in the synthesis of a high-performance polymer and a discrete heterocyclic compound.
Section 1: Synthesis of Rigid-Rod Polymers - Poly(p-phenylene benzobisoxazole) (PBO)
The polycondensation of this compound with terephthalic acid in a polyphosphoric acid (PPA) medium yields poly(p-phenylene benzobisoxazole) (PBO), a rigid-rod polymer renowned for its exceptional thermal stability and mechanical strength.[1][2] The following protocol is adapted from established procedures for similar benzobisoxazole polymers.[3]
Experimental Protocol: Polycondensation for PBO Synthesis
Materials:
-
This compound dihydrochloride
-
Terephthalic acid (TPA)
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P₂O₅)
-
Tin(II) chloride (SnCl₂, as a protective agent, optional)
-
Nitrogen gas (high purity)
-
Methanol
-
Water (deionized)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and gas outlet
-
Heating mantle with a temperature controller
-
Vacuum line
-
Apparatus for dry-jet wet-spinning (for fiber production)
Procedure:
-
Monomer Preparation: In a three-necked flask under a nitrogen atmosphere, add this compound dihydrochloride and an equimolar amount of terephthalic acid to polyphosphoric acid. A small amount of tin(II) chloride can be added to protect the monomer from oxidation.
-
Dehydrochlorination: The mixture is heated under a slow stream of nitrogen to effect the dehydrochlorination of the amine monomer.
-
Polycondensation: The temperature of the reaction mixture is gradually increased in stages to facilitate polycondensation. A typical heating profile would be:
-
Hold at 130°C for 5-6 hours.
-
Increase to 150°C and hold for 6-7 hours.
-
Finally, increase to 190°C and hold for 3-4 hours.[3]
-
-
Polymer Solution: As the polymerization proceeds, the viscosity of the solution will increase significantly, and the solution will become anisotropic, indicating the formation of a liquid crystalline phase.
-
Work-up/Fiber Spinning: The highly viscous polymer solution (dope) can be directly used for the fabrication of fibers via dry-jet wet-spinning. The extruded fiber is then washed extensively with water to remove the PPA and subsequently dried in a vacuum oven.
Quantitative Data:
| Parameter | Value | Reference |
| Intrinsic Viscosity of PBO fiber | 21.6 dL/g | [3] |
| Tensile Strength of PBO fiber | up to 4.5 GPa | [3] |
| Tensile Modulus of PBO fiber | up to 260 GPa | [3] |
| Thermal Degradation Temperature | ~650 °C | [1] |
Experimental Workflow: PBO Synthesis
Caption: Workflow for the synthesis of Poly(p-phenylene benzobisoxazole) (PBO) fiber.
Section 2: Synthesis of Discrete Heterocycles - 2,6-Disubstituted Benzobisoxazoles
This compound can also be employed in the synthesis of smaller, discrete heterocyclic molecules. A notable example is the efficient synthesis of 2,6-disubstituted benzobisoxazoles through the reaction with orthoesters. These compounds are of interest as building blocks for organic semiconductors.
Experimental Protocol: Benzobisoxazole Synthesis
Materials:
-
This compound
-
Triethyl orthoformate (or other suitable orthoester)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or similar reaction vessel with a condenser
-
Heating mantle with a magnetic stirrer
-
Standard glassware for work-up and purification (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve this compound in a high-boiling point solvent.
-
Reagent Addition: Add an excess of the orthoester (e.g., triethyl orthoformate) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure 2,6-disubstituted benzobisoxazole.
Logical Relationship: Benzobisoxazole Formation
Caption: Formation of a 2,6-disubstituted benzobisoxazole from this compound.
Safety Precautions:
-
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Polyphosphoric acid is corrosive and should be handled with care.
These protocols provide a foundation for the use of this compound as a versatile building block in organic synthesis, enabling the creation of both advanced polymeric materials and functional small molecules. Researchers are encouraged to adapt and optimize these procedures for their specific applications.
References
Application Notes and Protocols for 2,5-Diaminobenzene-1,4-diol in High-Performance Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-diaminobenzene-1,4-diol and its derivatives as a monomer for the synthesis of high-performance polymers, including aramids (aromatic polyamides) and polyimides. The unique chemical structure of this compound, featuring both amino and hydroxyl functional groups, allows for the creation of polymers with exceptional thermal stability, mechanical strength, and, in some cases, conductive properties. These materials are of significant interest in fields ranging from aerospace and electronics to advanced medical devices.
High-Performance Polymers from this compound
This compound serves as a critical building block for various high-performance polymers. Its derivatives, such as the dihydrochloride and dithiol salts, are also pivotal in the synthesis of specialized polymers.
-
Aromatic Polyamides (Aramids): By reacting this compound with aromatic diacid chlorides, high-strength aramid fibers and films can be produced. These materials are known for their outstanding mechanical properties and thermal resistance.
-
Polyimides: The reaction of this compound with dianhydrides yields polyimides, a class of polymers celebrated for their excellent thermal stability, chemical resistance, and dielectric properties.[1]
-
Conductive Polymers: The dithiol derivative, 2,5-diamino-1,4-benzenedithiol dihydrochloride, is a key precursor for conductive polymers. These materials have promising applications in flexible electronics, energy storage, and biomedical sensors.[2]
Quantitative Data on High-Performance Polymers
The following table summarizes the typical properties of high-performance polymers synthesized from monomers analogous to this compound. This data is provided for comparative purposes to indicate the expected performance of materials derived from this monomer.
| Property | Aramid (Analogous)[2] | Polyimide (Analogous)[1] |
| Thermal Properties | ||
| Decomposition Temp. (TGA) | > 400 °C | > 500 °C |
| Mechanical Properties | ||
| Elastic Modulus | 4.1 - 8.2 GPa | Not specified |
| Tensile Strength | 52.6 - 119 MPa | Not specified |
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of high-performance polymers using this compound as a key monomer.
Protocol 1: Synthesis of Aramid via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of an aromatic polyamide (aramid) from this compound and terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl), dried
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Ice bath
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Monomer: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve this compound and LiCl in anhydrous DMAc with stirring until a clear solution is obtained.
-
Cooling: Cool the flask to 0-5 °C using an ice bath.
-
Addition of Acid Chloride: Dissolve terephthaloyl chloride in a minimal amount of anhydrous DMAc and add it dropwise to the cooled diamine solution over 30 minutes with vigorous stirring.
-
Polymerization: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Neutralization: Add a small amount of anhydrous pyridine to neutralize the HCl byproduct.
-
Precipitation: Slowly pour the viscous polymer solution into a beaker of rapidly stirring methanol to precipitate the aramid polymer.
-
Washing and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at 80 °C overnight.
Protocol 2: Two-Step Synthesis of Polyimide
This protocol outlines the synthesis of a polyimide from this compound and pyromellitic dianhydride (PMDA).
Step 1: Synthesis of Poly(amic acid) (PAA)
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet/outlet
Procedure:
-
Dissolution of Diamine: In a dry, nitrogen-purged three-necked flask, dissolve this compound in anhydrous DMAc with stirring at room temperature.
-
Addition of Dianhydride: Once the diamine has completely dissolved, add solid PMDA to the solution in one portion under a positive nitrogen flow.
-
Polymerization: Continue stirring at room temperature for 24 hours. The solution will become viscous as the poly(amic acid) is formed.
Step 2: Thermal Imidization
Materials:
-
Poly(amic acid) solution from Step 1
-
Glass substrate
Equipment:
-
Film applicator (doctor blade)
-
Programmable oven
Procedure:
-
Casting: Cast the viscous poly(amic acid) solution onto a clean glass substrate using a film applicator to achieve a uniform thickness.
-
Drying and Curing: Place the coated substrate in a programmable oven and subject it to a staged heating cycle:
-
80 °C for 1 hour to remove the solvent.
-
Increase the temperature to 150 °C and hold for 1 hour.
-
Increase to 250 °C and hold for 1 hour.
-
Finally, increase to 300 °C and hold for 1 hour to complete the imidization.
-
-
Film Removal: After cooling to room temperature, the flexible polyimide film can be carefully peeled from the glass substrate.
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis of high-performance materials from this compound.
Caption: Workflow for Aramid Synthesis.
Caption: Two-Step Polyimide Synthesis Workflow.
Caption: Reactant-Product Relationships.
References
Application Notes and Protocols for the Polymerization of 2,5-Diaminobenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the polymerization of 2,5-diaminobenzene-1,4-diol, a monomer with significant potential in the development of high-performance polymers for various applications, including drug delivery systems and advanced materials. The following procedures are based on established methods for the synthesis of related polybenzoxazoles, adapted for the specific chemistry of this compound.
Introduction
This compound is a versatile aromatic monomer containing both amino and hydroxyl functional groups. This unique structure allows for the formation of rigid-rod polymers with exceptional thermal stability and mechanical properties. The polymerization of this monomer can proceed via a self-condensation reaction, typically in a high-temperature acidic medium such as poly(phosphoric acid) (PPA), to form a polybenzoxazole (PBO)-like polymer. The resulting polymer is expected to exhibit a high degree of conjugation and intermolecular hydrogen bonding, contributing to its desirable material properties.
Experimental Protocols
1. Materials and Reagents
-
This compound (or its dihydrochloride salt)
-
Poly(phosphoric acid) (PPA), 115% H3PO4 assay
-
Phosphorus pentoxide (P2O5)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Deionized water
-
Nitrogen gas (high purity)
2. Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor and a shaped stirrer blade (e.g., half-moon or helical)
-
Heating mantle with a temperature controller
-
Nitrogen inlet and outlet
-
Vacuum adapter
-
High-vacuum pump
-
Fritted glass filter funnel
-
Soxhlet extraction apparatus
3. Polymerization Procedure
The polymerization of this compound is typically carried out in a poly(phosphoric acid) (PPA) medium, which serves as both the solvent and the dehydrating agent to facilitate the condensation reaction.
Step 1: Preparation of the PPA Medium
A fresh PPA solution with a specific P2O5 content is prepared to ensure optimal reaction conditions. For a typical preparation, a mixture of 85% orthophosphoric acid and phosphorus pentoxide is heated under a nitrogen atmosphere at 100-110°C with stirring until a clear, homogenous solution is obtained. The final P2O5 content should be adjusted to approximately 83-85%.
Step 2: Monomer Addition and Dehydrochlorination (if using the dihydrochloride salt)
The this compound dihydrochloride salt is added to the prepared PPA solution in the reaction flask under a gentle stream of nitrogen. The mixture is then heated to 100-110°C and a vacuum is carefully applied to facilitate the removal of hydrogen chloride gas. This dehydrochlorination step is continued until the evolution of HCl gas ceases.
Step 3: Polycondensation
After dehydrochlorination, the reaction mixture is slowly heated according to the following temperature profile under a continuous nitrogen purge and efficient mechanical stirring:
-
120°C for 4-6 hours
-
150°C for 8-12 hours
-
180°C for 12-24 hours
During the heating process, the viscosity of the solution will increase significantly as the polymerization proceeds. The formation of the polymer may also be indicated by a color change in the reaction mixture.
Step 4: Polymer Precipitation and Purification
Upon completion of the reaction, the hot, viscous polymer solution is carefully poured into a large volume of deionized water with vigorous stirring to precipitate the polymer. The precipitated polymer is then collected by filtration and washed extensively with deionized water until the washings are neutral.
To remove any residual PPA, the polymer is subjected to a Soxhlet extraction with water for 24-48 hours. Finally, the purified polymer is dried in a vacuum oven at 80-100°C to a constant weight.
Data Presentation
The following table summarizes the expected quantitative data from the polymerization of this compound. The values provided are illustrative and will vary depending on the specific reaction conditions.
| Parameter | Expected Value |
| Polymer Yield | > 90% |
| Inherent Viscosity | 1.0 - 2.5 dL/g |
| Decomposition Temperature | > 500°C (in N2) |
| Glass Transition Temp. | 300 - 400°C |
| Tensile Strength | 1.0 - 3.0 GPa |
| Tensile Modulus | 100 - 200 GPa |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the polymerization of this compound.
Proposed Polymer Structure and Signaling Pathway
Caption: Proposed polymerization reaction and resulting polymer structure.
Application Notes and Protocols for 2,5-Diaminobenzene-1,4-diol in Dye and Pigment Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzene-1,4-diol, also known as 2,5-diaminohydroquinone, is a versatile aromatic compound with the molecular formula C₆H₈N₂O₂. Its structure, featuring a hydroquinone ring substituted with two amino groups, makes it a valuable intermediate in the synthesis of a variety of dyes and pigments. The presence of both electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring allows for a range of chemical reactions, including oxidation and diazotization, leading to the formation of intensely colored compounds.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of quinonoid pigments and as a precursor in oxidative hair dyeing.
I. Synthesis of 2,5-Bis(arylamino)-1,4-benzoquinone Pigments
One of the primary applications of this compound and its precursors is in the synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives. These compounds are known for their strong colors and are used as pigments. The synthesis typically involves an oxidative amination reaction where the hydroquinone is oxidized to p-benzoquinone, which then undergoes a Michael addition with primary or secondary amines. The resulting 2,5-diamino-1,4-benzoquinone structure is a chromophore that imparts deep color to the molecule.
Experimental Protocol: Synthesis of 2,5-Bis(arylamino)-1,4-benzoquinones
This protocol is adapted from the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones from p-benzoquinone, which proceeds through a this compound intermediate.
Materials:
-
p-Benzoquinone
-
Aromatic amine (e.g., aniline, p-toluidine, p-anisidine)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve p-benzoquinone (3.0 mmol) in 50 mL of ethanol in a round-bottom flask.
-
Add the desired aromatic amine (2.0 mmol) to the solution. A 3:2 molar ratio of benzoquinone to amine is used to account for the redox reactions involved in the product formation.[1]
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and hexane as the eluent.
-
Collect the colored fractions and evaporate the solvent to obtain the purified 2,5-bis(arylamino)-1,4-benzoquinone pigment.
-
Determine the yield and characterize the product using spectroscopic methods (e.g., UV-Vis, IR, NMR).
Data Presentation: Yields of 2,5-Bis(amino)-1,4-benzoquinone Derivatives
The following table summarizes the yields obtained for various 2,5-bis(amino)-1,4-benzoquinone derivatives synthesized using a similar protocol.
| Amine Reactant | Product | Yield (%) |
| Ethylamine | 2,5-Bis(ethylamino)-1,4-benzoquinone | 28 |
| Isopropylamine | 2,5-Bis(isopropylamino)-1,4-benzoquinone | 58 |
| Butylamine | 2,5-Bis(butylamino)-1,4-benzoquinone | 21 |
| Isobutylamine | 2,5-Bis(isobutylamino)-1,4-benzoquinone | 39 |
| Hexylamine | 2,5-Bis(hexylamino)-1,4-benzoquinone | 36 |
| Cyclohexylamine | 2,5-Bis(cyclohexylamino)-1,4-benzoquinone | 20 |
Data adapted from the synthesis using alkylamines, which is analogous to the synthesis with arylamines.[1]
Visualization: Reaction Pathway and Experimental Workflow
Caption: General workflow for the synthesis of 2,5-bis(arylamino)-1,4-benzoquinone pigments.
II. Application in Oxidative Hair Dyes
This compound is a key "developer" or "primary intermediate" in permanent hair dye formulations. In this application, it is not the dye itself but a precursor that forms the final color through an oxidative process directly on the hair.
Mechanism of Action
The process of oxidative hair dyeing involves mixing the dye precursors, such as this compound, with an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. The alkaline agent swells the hair shaft, allowing the precursors to penetrate. The hydrogen peroxide then oxidizes the this compound to a reactive quinonediimine intermediate. This intermediate undergoes further reactions with itself and with "coupler" molecules (e.g., resorcinol, m-aminophenol) to form large, colored polymer molecules that are trapped within the hair cortex, resulting in a permanent color.
Experimental Protocol: Laboratory Simulation of Oxidative Hair Dyeing
This protocol provides a simplified method for demonstrating the oxidative color formation from this compound.
Materials:
-
This compound
-
Hydrogen peroxide (6% solution)
-
Ammonium hydroxide solution (to adjust pH)
-
Deionized water
-
White wool yarn (as a substitute for hair)
-
Beakers
-
pH meter or pH paper
Procedure:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in deionized water. Gentle heating may be required for dissolution.
-
In a beaker, take a 10 mL aliquot of the this compound solution.
-
Adjust the pH of the solution to approximately 9-10 using the ammonium hydroxide solution.
-
Immerse a small piece of white wool yarn into the solution.
-
Add 10 mL of the 6% hydrogen peroxide solution to the beaker.
-
Gently stir the mixture and observe the color development on the wool yarn over a period of 30 minutes.
-
After 30 minutes, remove the yarn, rinse it thoroughly with water, and allow it to dry.
-
The intensity and shade of the color can be varied by adding different coupler molecules to the initial solution.
Visualization: Oxidative Hair Dyeing Process
Caption: Logical flow of the oxidative hair dyeing process using this compound.
Safety and Handling
This compound is a chemical that should be handled with care. It may cause skin and eye irritation. It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound. All experiments should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a key building block in color chemistry. Its ability to undergo oxidative amination provides a route to stable and intensely colored quinonoid pigments. Furthermore, its role as a primary intermediate in oxidative hair dyes makes it a cornerstone of the cosmetics industry. The protocols and data presented here offer a starting point for researchers and scientists to explore the synthesis and application of dyes and pigments derived from this versatile compound. Further research can be directed towards the synthesis of novel bis-azo dyes through tetrazotization of its two amino groups, expanding its application in the textile and printing industries.
References
Application of 2,5-Diaminobenzophenone in the Production of Fluorescent Dyes and Photosensitizers: A Review of Current Literature
Comprehensive searches of scientific literature and patent databases have revealed a notable absence of specific applications for 2,5-diaminobenzophenone (2,5-DAB) in the direct synthesis of fluorescent dyes and photosensitizers. While aromatic amines and benzophenone derivatives are classes of compounds utilized in the development of photochemically active molecules, there is no readily available information detailing the use of the 2,5-diamino isomer of benzophenone for these purposes.
This lack of documented applications prevents the creation of detailed application notes and experimental protocols as requested. The scientific community does not appear to utilize 2,5-DAB as a primary building block for creating fluorescent or photosensitizing agents. General synthetic routes for fluorescent dyes and photosensitizers often involve precursors with specific electronic and structural properties that facilitate high quantum yields of fluorescence or efficient intersystem crossing for the generation of reactive oxygen species. It is possible that the specific substitution pattern of 2,5-DAB does not lend itself to the creation of molecules with the desired photophysical properties, or that other, more efficient precursors are favored.
For researchers and scientists in the field of dye and photosensitizer development, this indicates that the exploration of 2,5-DAB as a novel precursor could represent an uncharted area of research. However, without existing foundational studies, any such endeavor would be highly exploratory.
Given the absence of specific data, it is not possible to provide the requested quantitative data tables, experimental protocols, or visualizations of signaling pathways or experimental workflows related to the application of 2,5-DAB in this context. Researchers interested in this specific molecule may need to conduct foundational research to determine its suitability and potential synthetic pathways for the creation of novel fluorescent dyes and photosensitizers.
Troubleshooting & Optimization
Improving the yield and purity of 2,5-Diaminobenzene-1,4-diol synthesis
Welcome to the technical support center for the synthesis of 2,5-Diaminobenzene-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | Ensure the palladium on carbon (Pd/C) catalyst is fresh and has been stored under appropriate inert conditions. Catalyst poisoning by sulfur-containing compounds or other impurities in the starting material or solvent can also inhibit the reaction. Consider pre-treating the starting material with activated carbon to remove potential poisons. |
| Insufficient Reducing Agent (Stannous Chloride Reduction) | Ensure the correct molar ratio of stannous chloride (SnCl₂) to the dinitro starting material is used. A significant excess of SnCl₂ is often required for complete reduction. The quality of the SnCl₂ is also crucial; use anhydrous or dihydrate as specified in the protocol and ensure it has not oxidized. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction time, temperature (within the limits of product stability), or hydrogen pressure (for catalytic hydrogenation). |
| Poor Quality Starting Material | Verify the purity of the starting dinitro compound. Impurities can interfere with the reaction. Recrystallization of the starting material may be necessary. |
| Suboptimal Reaction Temperature | For catalytic hydrogenation, temperatures are typically in the range of 40-50°C. For stannous chloride reductions, the reaction can be run at room temperature or with gentle heating. Ensure the temperature is maintained consistently throughout the reaction. |
Problem 2: Product is a Dark Color or Contains Impurities
| Possible Cause | Suggested Solution |
| Oxidation of the Product | This compound is susceptible to oxidation, which can lead to the formation of colored byproducts. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon), especially during workup and purification. Degas all solvents prior to use. The product is often isolated as the more stable dihydrochloride salt. |
| Incomplete Reduction | The presence of partially reduced intermediates, such as nitro-amino or hydroxylamino species, can result in a complex and impure product mixture. Ensure sufficient reaction time and an adequate amount of reducing agent. |
| Side Reactions | Over-reduction or side reactions can occur, especially at elevated temperatures. Adhere to the recommended temperature range for the chosen protocol. |
| Contamination from Reaction Workup | During the workup of stannous chloride reductions, insoluble tin salts can precipitate. Ensure complete removal of these salts by filtration. Thorough washing of the product is also essential. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is Highly Soluble in the Reaction Solvent | If the product is difficult to precipitate, consider changing the solvent system or using an anti-solvent to induce crystallization. |
| "Oiling Out" During Recrystallization | This occurs when the product separates as a liquid rather than a solid. This can be addressed by using a more dilute solution, a different recrystallization solvent, or by cooling the solution more slowly with vigorous stirring. |
| Co-precipitation of Impurities | If impurities are co-crystallizing with the product, a different recrystallization solvent or a series of recrystallizations may be necessary. The choice of solvent is critical for effective purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are:
-
Catalytic Hydrogenation: This involves the reduction of a dinitro precursor, such as 2,5-dinitrohydroquinone, using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[2]
-
Stannous Chloride Reduction: This method utilizes stannous chloride (SnCl₂) in an acidic medium to reduce the dinitro starting material. This is a classic method for the reduction of aromatic nitro compounds.[3]
Q2: My final product is a dark powder, not the expected off-white solid. What could be the reason?
A2: this compound is highly susceptible to air oxidation, which results in the formation of colored quinone-imine species. To obtain a lighter-colored product, it is essential to perform the reaction, workup, and purification under an inert atmosphere (nitrogen or argon). Isolating the product as its dihydrochloride salt can also improve its stability and reduce discoloration.
Q3: I am seeing multiple spots on my TLC plate after the reaction is complete. What are the likely side products?
A3: Incomplete reduction is a common source of impurities. You may be observing partially reduced intermediates such as 2-amino-5-nitrobenzene-1,4-diol or 2-hydroxylamino-5-nitrobenzene-1,4-diol. Over-reduction is also a possibility, though less common under controlled conditions. The specific side products will depend on the reaction conditions and the exact starting material used.
Q4: What is the purpose of adding sodium acetate in the catalytic hydrogenation protocol?
A4: In the catalytic hydrogenation of chloro-substituted dinitroaromatics, sodium acetate acts as a base to neutralize any HCl that may be formed due to hydrodechlorination side reactions. This helps to protect the catalyst and prevent unwanted side reactions.
Q5: Can I use a different catalyst for the hydrogenation reaction?
A5: While Pd/C is the most commonly used catalyst for this transformation, other catalysts like platinum on carbon (Pt/C) or Raney nickel can also be used for the reduction of aromatic nitro groups.[4] However, the reaction conditions, such as temperature, pressure, and solvent, may need to be re-optimized for a different catalyst. Raney nickel, for instance, is often used when trying to avoid dehalogenation of aromatic halides.[5]
Q6: What is the best way to purify the final product?
A6: Recrystallization is the most common method for purifying this compound. The choice of solvent is critical.[1] Often, the product is first converted to its dihydrochloride salt by treatment with hydrochloric acid, which is then recrystallized from a suitable solvent like aqueous ethanol or acidic water.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of this compound via catalytic hydrogenation.
| Parameter | Value | Reference |
| Starting Material | 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene | [2] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [2] |
| Catalyst Loading | ~7 g per 0.5 moles of starting material | [2] |
| Solvent | Glacial Acetic Acid | [2] |
| Additive | Sodium Acetate | [2] |
| Hydrogen Pressure | 100 - 400 psi | [2] |
| Temperature | 40 - 50 °C | [2] |
| Yield | ~96.8% | [2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene [2]
-
Reaction Setup: In a corrosion-resistant autoclave, combine 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene (117.3 g, 0.5 moles), glacial acetic acid (400 mL), sodium acetate (41 g, 0.5 moles), and 10% palladium on carbon (approximately 7 g).
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 100-400 psi. Heat the reaction mixture to 40-50°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: To the filtrate, add concentrated hydrochloric acid to precipitate the dihydrochloride salt of the product.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound dihydrochloride.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Plausible reduction pathway of a dinitroaromatic compound.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Buy this compound dihydrochloride (EVT-355196) | 24171-03-7 [evitachem.com]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of Crude 2,5-Diaminobenzene-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2,5-diaminobenzene-1,4-diol and its more stable dihydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark color (brown or purple). What causes this and how can I prevent it?
A1: this compound is highly susceptible to air oxidation, which leads to the formation of colored impurities, likely quinone-type structures. To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification steps. Using degassed solvents can also help reduce oxidation. For storage, it is highly recommended to convert the free base to its more stable dihydrochloride salt.
Q2: What are the most common impurities in crude this compound synthesized by the reduction of 2,5-dinitrobenzene-1,4-diol?
A2: Common impurities may include:
-
Partially reduced intermediates: Such as 2-amino-5-nitrobenzene-1,4-diol or 2-nitro-5-aminobenzene-1,4-diol.
-
Starting material: Unreacted 2,5-dinitrobenzene-1,4-diol.
-
Catalyst residues: If a heterogeneous catalyst like palladium on carbon (Pd/C) is used, trace amounts of the metal may be present.
-
Oxidation products: As mentioned in Q1, exposure to air can lead to various colored oxidation byproducts.
-
Side-products from the catalyst: For example, if Raney Nickel is used for hydrogenation, side reactions can sometimes occur.
Q3: What is the best way to store purified this compound?
A3: The purified compound should be stored as its dihydrochloride salt under an inert atmosphere, in a tightly sealed container, and protected from light. Storage at low temperatures (e.g., in a refrigerator or freezer) can further enhance its stability.
Q4: I am having trouble dissolving my crude product for recrystallization. What solvents are suitable?
A4: this compound and its dihydrochloride salt are soluble in water and other polar solvents. For recrystallization of the dihydrochloride salt, acidic ethanol has been shown to be effective. Due to its polar nature, solvent systems for chromatography will also typically involve polar components.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product discoloration during purification | Oxidation due to exposure to air. | - Perform all purification steps under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Work quickly to minimize exposure time to air.- Consider adding a small amount of a reducing agent like sodium dithionite to the aqueous solutions, although this will need to be removed in subsequent steps. |
| Low yield after recrystallization | - The compound is too soluble in the chosen solvent.- The product is lost during transfers.- Incomplete precipitation. | - If using a single solvent, cool the solution slowly and to a low temperature to maximize crystal formation.- Consider a two-solvent recrystallization system (a good solvent and a poor solvent).- Ensure all equipment is clean and dry to avoid contamination that can inhibit crystallization.- Minimize the number of transfers. |
| Persistent impurities after a single recrystallization | - Impurities have similar solubility to the product in the chosen solvent.- The impurity is co-crystallizing with the product. | - Try a different recrystallization solvent or solvent system.- Perform a second recrystallization.- Consider using column chromatography for more challenging separations. |
| Broad or streaking spots on TLC | - The compound is interacting strongly with the stationary phase (e.g., silica gel, which is acidic).- The sample is overloaded on the TLC plate. | - Add a small amount of a base (e.g., triethylamine or ammonia) to the developing solvent to neutralize the acidic sites on the silica gel.- Use a different stationary phase, such as alumina.- Spot a more dilute solution of your sample on the TLC plate. |
| Product appears as an oil instead of crystals during recrystallization | - The cooling process is too rapid.- The presence of impurities that lower the melting point. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound if available. |
Experimental Protocols
Recrystallization of this compound Dihydrochloride
This protocol is designed for the purification of the more stable dihydrochloride salt.
Materials:
-
Crude this compound dihydrochloride
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Activated Carbon (optional, for removing colored impurities)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (Erlenmeyer flask, condenser, Buchner funnel, etc.)
Procedure:
-
Dissolution: In a fume hood, place the crude this compound dihydrochloride in an Erlenmeyer flask equipped with a magnetic stir bar and a condenser. Add a minimal amount of hot ethanol to dissolve the solid. The process should be conducted under a gentle stream of inert gas.
-
Acidification: To ensure the compound remains as the dihydrochloride salt and to improve solubility, add a few drops of concentrated HCl to the ethanol.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and gently reflux the mixture for 5-10 minutes.
-
Hot Filtration: While still hot, filter the solution through a pre-warmed funnel with filter paper to remove the activated carbon (if used) and any insoluble impurities. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Recrystallization workflow for this compound dihydrochloride.
Caption: Troubleshooting logic for common purification issues.
Stabilization and storage conditions for 2,5-Diaminobenzene-1,4-diol to prevent oxidation
Technical Support Center: 2,5-Diaminobenzene-1,4-diol
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stabilization and storage of this compound to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to oxidation?
A1: The structure of this compound contains both amino (-NH2) and hydroxyl (-OH) functional groups directly attached to a benzene ring.[1] These electron-donating groups make the molecule highly susceptible to oxidation, especially by atmospheric oxygen. This oxidation can lead to the formation of colored impurities and degradation of the compound.
Q2: What are the visible signs of oxidation in my sample?
A2: A pure sample of this compound is typically a white solid.[2][3] The primary sign of oxidation is a change in color. The sample may discolor, turning yellow, brown, or even dark purple/black upon exposure to air.[4] This discoloration indicates the formation of quinone-imine type oxidation products.
Q3: What is the dihydrochloride salt of this compound, and why is it more stable?
A3: this compound dihydrochloride is the salt form of the compound, with the chemical formula C6H10Cl2N2O2.[4] In this form, the basic amino groups are protonated by hydrochloric acid. This protonation significantly reduces the electron-donating ability of the amino groups, which in turn makes the entire molecule less susceptible to aerial oxidation. For this reason, it is the preferred form for storage and handling.[4][5]
Q4: How can I minimize oxidation during an experiment?
A4: To minimize oxidation, it is crucial to limit the compound's exposure to air and light. Use inert gas (e.g., argon or nitrogen) blanketing during reactions and transfers.[5] Work in a well-ventilated area, such as a fume hood, to avoid inhalation and ensure any generated aerosols are contained.[3][6] Use deoxygenated solvents where possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Sample Discoloration (Yellow/Brown) | Exposure to air (oxidation). | Discard the oxidized sample. For future use, ensure storage under an inert atmosphere and handle quickly with minimal air exposure. Consider using the more stable dihydrochloride salt.[4][5] |
| Poor Solubility in Non-Polar Solvents | Inherent polarity of the molecule. | This compound is soluble in water and other polar solvents like ethanol.[2][3][4] For reactions requiring non-polar conditions, consider derivatization of the hydroxyl or amino groups. |
| Inconsistent Reaction Yields | Degradation of the starting material due to oxidation. | Verify the purity of your this compound before use. If discoloration is present, it indicates degradation. Use a fresh, properly stored sample or the dihydrochloride salt for more consistent results. |
Storage and Handling Recommendations
To ensure the stability of this compound, adhere to the following storage and handling conditions.
| Parameter | Condition | Rationale |
| Temperature | Store in a cool place (Recommended <15°C).[7] | Reduces the rate of oxidative degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[5] | Prevents contact with atmospheric oxygen, the primary oxidant.[4] |
| Container | Use a tightly sealed, opaque container.[6][7] | Prevents air ingress and protects from light, which can catalyze oxidation. |
| Handling | Handle in a well-ventilated area, avoiding dust formation.[6] | Ensures user safety and minimizes airborne contamination. |
Experimental Protocols
Protocol: Stabilization of this compound via Conversion to its Dihydrochloride Salt
This protocol describes the conversion of the oxidation-prone free base of this compound to its more stable dihydrochloride salt. This is typically performed immediately following its synthesis.
Materials:
-
Newly synthesized this compound in a reaction vessel.
-
Concentrated Hydrochloric Acid (HCl).
-
Inert gas supply (Argon or Nitrogen).
-
Filtration apparatus.
-
Appropriate solvent for washing (e.g., cooled ethanol).
Procedure:
-
Ensure the reaction mixture containing the newly synthesized this compound is under an inert atmosphere.
-
Cool the reaction mixture in an ice bath to control the exothermic reaction during acidification.
-
Slowly add concentrated hydrochloric acid dropwise to the cooled solution with stirring.
-
Monitor the pH of the solution, continuing to add HCl until the pH is below 2.0.[4]
-
The this compound dihydrochloride salt will precipitate out of the solution.
-
Allow the precipitation to complete by stirring the mixture at a low temperature for 30-60 minutes.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any residual impurities.
-
Dry the final product under a vacuum at a low temperature.
-
Store the resulting stable dihydrochloride salt in a tightly sealed container under an inert atmosphere.[5]
Visualizations
Caption: Oxidation pathway of this compound.
References
- 1. Buy this compound (EVT-1188080) | 10325-89-0 [evitachem.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. Buy this compound dihydrochloride (EVT-355196) | 24171-03-7 [evitachem.com]
- 5. Cas 24171-03-7,2,5-DIAMINO-1,4-DIHYDROXYBENZENE DIHYDROCHLORIDE | lookchem [lookchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | 10325-89-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Troubleshooting common issues in polymerization reactions involving 2,5-diaminohydroquinone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymerization reactions involving 2,5-diaminohydroquinone and its derivatives.
Frequently Asked Questions (FAQs)
1. Why is my 2,5-diaminohydroquinone monomer solution turning dark even before initiating polymerization?
This is likely due to the premature oxidation of the hydroquinone moiety in the presence of oxygen. The amino groups on the ring make it particularly susceptible to oxidation. It is crucial to handle the monomer under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.
2. What is the expected color of the final polymer?
The color of the resulting polymer can vary depending on the degree of oxidation and the final polymer structure. Ideally, a well-controlled polymerization will yield a lighter-colored polymer. Darker colors, from deep red to black, often indicate significant oxidation and potential side reactions.
3. My polymer has very low solubility in common organic solvents. How can I improve this?
Low solubility can be attributed to strong intermolecular hydrogen bonding and a rigid polymer backbone. Strategies to improve solubility include the introduction of flexible or bulky side chains to the polymer structure, or by performing the polymerization in a solvent that can disrupt these intermolecular forces. Post-polymerization modification can also be explored.
4. The molecular weight of my polymer is consistently low. What are the contributing factors?
Low molecular weight can result from several factors including: premature termination of growing polymer chains due to impurities, an incorrect monomer to initiator ratio, or side reactions that cap the growing chains. Careful purification of the monomer and solvent, optimization of the initiator concentration, and stringent control of reaction conditions are key to achieving higher molecular weights.
5. I am observing unexpected peaks in my polymer's characterization data (NMR, FTIR). What could be the cause?
Unexpected peaks often indicate the presence of side products or structural defects in the polymer chain. In the case of 2,5-diaminohydroquinone polymerization, these could arise from oxidation of the hydroquinone to a quinone, or from cyclization reactions. A thorough analysis of the spectral data in conjunction with a review of the reaction conditions is necessary to identify the specific side products.
Detailed Troubleshooting Guides
Issue 1: Premature Monomer Oxidation
-
Problem: The monomer solution darkens significantly before the polymerization is initiated, leading to a dark, often insoluble final product with poor properties.
-
Potential Causes:
-
Exposure of the 2,5-diaminohydroquinone monomer to atmospheric oxygen.
-
Use of solvents that have not been properly deoxygenated.
-
Presence of oxidizing impurities in the monomer or solvent.
-
-
Recommended Solutions:
-
Inert Atmosphere: Handle the solid monomer and prepare all solutions inside a glovebox or under a continuous stream of an inert gas like nitrogen or argon.
-
Solvent Deoxygenation: Thoroughly deoxygenate all solvents prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Monomer Purity: Ensure the purity of the 2,5-diaminohydroquinone monomer. If necessary, recrystallize the monomer to remove any oxidized impurities. The dihydrochloride salt of the monomer is often more stable to air oxidation.[1]
-
Antioxidants: In some cases, the addition of a small amount of a reducing agent or antioxidant to the reaction mixture can help prevent premature oxidation, although this should be done with caution to avoid interference with the polymerization reaction.
-
Issue 2: Low Polymer Molecular Weight
-
Problem: The resulting polymer has a low number-average molecular weight (Mn) and weight-average molecular weight (Mw) as determined by techniques like Gel Permeation Chromatography (GPC).
-
Potential Causes:
-
Chain termination by impurities.
-
Non-stoichiometric ratio of monomers in condensation polymerizations.
-
Incorrect initiator concentration in chain-growth polymerizations.
-
Side reactions that cap the growing polymer chains.
-
-
Recommended Solutions:
-
Monomer and Solvent Purity: Use high-purity monomer and freshly distilled/deoxygenated solvents to minimize terminating impurities.
-
Stoichiometric Control: For step-growth (condensation) polymerizations, ensure a precise 1:1 stoichiometric ratio between the diamine and any co-monomer.
-
Initiator Concentration: In chain-growth polymerizations, carefully control the monomer-to-initiator ratio. A lower initiator concentration will generally lead to higher molecular weight polymers.[2]
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Insufficient reaction time may not allow for the growth of long polymer chains, while excessively high temperatures can promote side reactions and degradation.
-
Issue 3: Poor Polymer Solubility
-
Problem: The obtained polymer does not dissolve in a range of common organic solvents, making characterization and processing difficult.
-
Potential Causes:
-
Strong intermolecular hydrogen bonding between the amino and hydroxyl groups on the polymer chains.
-
Rigid polymer backbone leading to a highly crystalline or aggregated structure.
-
Cross-linking reactions occurring during polymerization.
-
-
Recommended Solutions:
-
Solvent Selection: Test a wide range of solvents, including polar aprotic solvents like DMF, DMSO, and NMP, which are known to disrupt hydrogen bonds.[3]
-
Structural Modification:
-
Co-polymerization: Introduce a more flexible co-monomer to disrupt the rigidity of the polymer backbone.
-
Side-chain Functionalization: Synthesize derivatives of 2,5-diaminohydroquinone with bulky or flexible side chains to decrease intermolecular packing and improve solubility.
-
-
Polymerization Conditions: Adjusting the polymerization temperature and monomer concentration can sometimes influence the polymer's morphology and, consequently, its solubility.
-
Experimental Protocols
Protocol 1: Purification of 2,5-Diaminohydroquinone Dihydrochloride
-
Dissolve the crude 2,5-diaminohydroquinone dihydrochloride in a minimal amount of hot deionized water containing a small amount of SnCl₂ as an antioxidant.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Store the purified monomer under an inert atmosphere and protected from light.
Protocol 2: Oxidative Polymerization of a 2,5-Di(arylamino)-1,4-benzoquinone Derivative
Note: This is a general procedure for a related compound that can be adapted for 2,5-diaminohydroquinone derivatives.
-
In a reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the diaminobenzoquinone monomer in an appropriate solvent (e.g., a mixture of an organic solvent and an acidic aqueous solution) to a concentration of 0.01–0.05 mol/L.[4]
-
Cool the solution in an ice bath.
-
Prepare a solution of the oxidizing agent (e.g., ammonium persulfate) in the same acidic aqueous solution. The oxidant-to-monomer molar ratio should be carefully controlled, typically around 1.25 for optimal results.[4]
-
Add the oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes.
-
Allow the reaction to proceed for 24 hours at a controlled temperature (e.g., 0-5 °C).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash thoroughly with the non-solvent and then with deionized water to remove any unreacted monomer and oxidant.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 60 °C).
Quantitative Data
Table 1: Influence of Oxidant/Monomer Ratio on Reaction Rate
| Oxidant/Monomer Ratio | Observation | Reference |
| 0.75 | Slower reaction rate | [4] |
| 1.25 | Optimal reaction rate | [4] |
| 1.75 | Sharp increase in induction period, decreased rate | [4] |
| 2.5 | Further increase in induction period, decreased rate | [4] |
Visualizations
Caption: A troubleshooting workflow for common issues in 2,5-diaminohydroquinone polymerization.
Caption: Chemical structure of the monomer and an idealized polymer chain. (Note: A placeholder image is used for the polymer structure as generating complex chemical structures is beyond the current capabilities.)
Caption: Potential side reactions during the polymerization of 2,5-diaminohydroquinone.
References
- 1. 2,5-二氨基对苯二酚 二盐酸盐 technical, ≥90% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in 2,5-Diaminobenzene-1,4-diol reactions
Welcome to the technical support center for 2,5-Diaminobenzene-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and handling of this compound. Our aim is to help you identify and minimize the formation of common side products in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of this compound, which is commonly prepared by the reduction of 2,5-dinitrobenzene-1,4-diol.
Question 1: My final product is highly colored (pink, purple, or brown) instead of the expected off-white solid. What is causing this discoloration?
Answer:
This is a common issue and is almost always due to the oxidation of the this compound product. The amino and hydroxyl groups on the benzene ring make the molecule highly susceptible to oxidation, which leads to the formation of highly colored quinone-imine species and subsequent polymeric materials.[1][2]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Antioxidants: Consider adding a small amount of an antioxidant, such as sodium dithionite or ascorbic acid, to the workup and purification steps to prevent oxidation.[3]
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Temperature Control: Keep the temperature low during workup and isolation, as higher temperatures can accelerate oxidation.
-
pH Control: The stability of aminophenols can be pH-dependent. In some cases, acidification to form the more stable dihydrochloride salt can prevent oxidation.[4]
Question 2: The yield of my reduction reaction is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the reduction of 2,5-dinitrobenzene-1,4-diol can stem from several factors, including incomplete reaction, catalyst deactivation, or loss of product during workup. The reduction of nitroarenes is highly exothermic, and poor temperature control can lead to side reactions.[5]
Troubleshooting Steps:
-
Catalyst Activity (for Catalytic Hydrogenation):
-
Ensure you are using a fresh, high-quality catalyst (e.g., Palladium on carbon). The catalyst should be handled under an inert atmosphere as it can be pyrophoric.
-
Thoroughly suspend the catalyst in the solvent before introducing the substrate and hydrogen.
-
If you suspect catalyst poisoning, ensure your starting materials and solvents are free from sulfur compounds or other known catalyst poisons.[6]
-
-
Reaction Time and Temperature:
-
Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
For catalytic hydrogenations, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.
-
For metal/acid reductions (e.g., SnCl2, Fe), ensure the reaction is sufficiently heated and allowed to proceed for an adequate amount of time.
-
-
Exotherm Control: The reduction of nitro groups is highly exothermic.[5] Run the reaction in a vessel that allows for efficient heat dissipation and add the reducing agent portion-wise or as a solution to control the reaction rate and temperature. Runaway reactions can lead to the formation of undesired side products.
Question 3: I am observing side products with different retention times in my HPLC analysis. What are the likely identities of these impurities?
Answer:
The most common side products in the reduction of dinitroaromatics arise from incomplete reduction. The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. These intermediates can react with each other to form azoxy and azo compounds.[6][7]
Common Side Products:
-
Nitroso-amino intermediate: (2-amino-5-nitrosobenzene-1,4-diol)
-
Hydroxylamine-amino intermediate: (2-amino-5-hydroxylaminobenzene-1,4-diol)
-
Azoxy compound: Formed from the condensation of a nitroso and a hydroxylamine intermediate.
-
Azo compound: Further reduction product of the azoxy compound.
Minimization Strategies:
-
Ensure Complete Reaction: Drive the reaction to completion by using a sufficient excess of the reducing agent and allowing for adequate reaction time. Monitor the disappearance of starting material and intermediates by TLC or HPLC.
-
Choice of Reducing Agent: Some reducing systems are more prone to forming condensation products than others. Catalytic hydrogenation is often cleaner than some metal/acid reductions in this regard.
Data Presentation
The choice of reduction method can significantly impact the yield and purity of the final product. Below is a summary of reported yields for the synthesis of this compound or its dihydrochloride salt under various conditions.
| Starting Material | Reducing Agent/Catalyst | Solvent(s) | Temp. (°C) | Pressure | Yield (%) | Purity (%) | Reference(s) |
| 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene | H₂, 10% Pd/C, NaOAc | Acetic acid, Water | 40-50 | 100-400 psi | ~96.8 | >99.7 (after recrystallization) | [4] |
| 2,5-Dinitro-1,4-dihydroxybenzene | H₂, Pd/C | Acidic conditions | 40-50 | High | N/A | N/A | [8] |
| Substituted nitrobenzenes | SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | Ambient | High | High | [9][10] |
N/A: Data not available in the cited sources.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene to this compound dihydrochloride [4]
This protocol details a common method for synthesizing the dihydrochloride salt, which is often more stable than the free base.
-
Reactor Setup: To a corrosion-resistant autoclave, add 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene (0.5 moles), glacial acetic acid (400 mL), sodium acetate (0.5 moles), and 10% palladium on carbon catalyst (approx. 7 grams).
-
Inerting: Seal the autoclave and purge several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to between 100 and 400 psi.
-
Reaction: Heat the mixture to 40-50°C with vigorous stirring. Monitor hydrogen uptake to determine the reaction's progress.
-
Workup: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture to remove the palladium catalyst. The product can then be isolated by crystallization.
-
Purification: For high purity, the product can be recrystallized from acidic ethanol (pH 1.5-2.0).
Visualizations
Diagram 1: General Reaction Pathway for the Synthesis of this compound
Caption: Synthesis pathway and potential side reactions.
Diagram 2: Troubleshooting Logic for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of Enzymatic Browning by Natural Extracts and Genome-Editing: A Review on Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound dihydrochloride (EVT-355196) | 24171-03-7 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 9. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Degradation pathways of 2,5-Diaminobenzene-1,4-diol under different conditions
Technical Support Center: 2,5-Diaminobenzene-1,4-diol (DABDO)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (DABDO) and its salts (e.g., dihydrochloride).
Frequently Asked Questions (FAQs)
1. My solid this compound has changed color from white/off-white to a darker shade (e.g., pink, brown, or purple). Is it still usable?
This color change is a common indicator of degradation, primarily due to oxidation from exposure to air and/or light. The amino and hydroxyl groups on the benzene ring are highly susceptible to oxidation, leading to the formation of colored quinone-imine species and their subsequent polymerization products. For applications requiring high purity, it is recommended to use fresh, uncolored material. For less sensitive applications, the suitability of the discolored reagent should be assessed on a small scale first.
2. My DABDO solution rapidly changes color upon preparation. How can I prevent this?
This is also due to oxidative degradation, which is often accelerated in solution. To minimize this:
-
Use deoxygenated solvents: Sparge your solvent with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use.
-
Work under an inert atmosphere: Prepare solutions in a glove box or using Schlenk line techniques to prevent exposure to atmospheric oxygen.[1][2][3][4][5]
-
Control the pH: The rate of oxidation is highly pH-dependent. Acidic conditions (e.g., pH 3-4) can sometimes slow down the degradation of similar compounds like p-aminophenol in certain contexts.[6][7] However, the optimal pH for stability can vary.
-
Use fresh solutions: Prepare DABDO solutions immediately before use.
3. What are the likely degradation products of DABDO?
Under oxidative conditions, DABDO is expected to degrade via the following pathway:
-
Initial Oxidation: DABDO is first oxidized to a highly reactive quinone-diimine intermediate.
-
Polymerization: This intermediate can then undergo self-condensation or polymerization reactions to form larger, colored oligomeric and polymeric structures. This is analogous to the formation of Bandrowski's base from p-phenylenediamine.[8]
-
Hydrolysis: The quinone-diimine intermediate may also be susceptible to hydrolysis, which would lead to the formation of 2,5-diamino-1,4-benzoquinone.
4. How does pH affect the stability of DABDO?
The stability of DABDO is significantly influenced by pH. Based on analogous compounds like p-aminophenol and p-phenylenediamine, the degradation pathways and rates can change dramatically with pH.[8][9] For instance, the oxidation of p-aminophenol involves different rate-controlling steps at pH <8, pH 8-10, and pH >10.[9] It is crucial to determine the optimal pH for your specific application and to buffer the solution accordingly if stability is a concern.
5. Is this compound sensitive to heat?
Yes, similar aromatic amines and phenols can be sensitive to heat.[10] While the decomposition temperature of solid p-aminophenol is reported to be high (>284 °C), prolonged exposure to elevated temperatures, especially in solution, can accelerate degradation.[11] It is advisable to store the solid compound in a cool, dark place and to avoid heating solutions for extended periods unless required by the experimental protocol.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent experimental results | Degradation of DABDO stock solution. | Prepare fresh solutions for each experiment. If a stock solution must be used, store it under an inert atmosphere in a dark, cold environment and for a limited time. Qualify the solution before use. |
| Purity of the solid DABDO. | Use high-purity DABDO from a reputable supplier. If the solid has discolored, consider purification or using a fresh batch. | |
| Formation of unexpected colored byproducts | Oxidative degradation of DABDO. | Follow the protocols for handling air-sensitive reagents (use of deoxygenated solvents, inert atmosphere).[1][2] |
| Reaction with incompatible materials. | Ensure all reagents and solvents are compatible with DABDO. Strong oxidizing agents should be avoided unless they are part of the reaction scheme. | |
| pH of the reaction medium is not optimal. | Buffer the reaction mixture to a pH where DABDO is most stable for your intended transformation. | |
| Low reaction yield | Degradation of the starting material. | Confirm the purity of your DABDO. Minimize the time the reaction is exposed to air or light. |
| Incorrect reaction conditions (temperature, pH). | Optimize reaction parameters. Consider that thermal degradation can occur at elevated temperatures. |
Experimental Protocols
Protocol 1: Preparation and Handling of a Standard DABDO Solution
This protocol outlines the preparation of a DABDO solution for experiments where stability is critical.
Materials:
-
This compound dihydrochloride
-
High-purity solvent (e.g., deionized water, ethanol)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or glove box
-
Gas-tight syringe
Procedure:
-
Dry the Schlenk flask under vacuum while gently heating with a heat gun to remove adsorbed moisture. Allow to cool to room temperature under a positive pressure of inert gas.
-
Deoxygenate the solvent by sparging with the inert gas for at least 30 minutes.
-
In a glove box or under a positive flow of inert gas, weigh the desired amount of DABDO dihydrochloride and add it to the Schlenk flask.
-
Using a cannula or a gas-tight syringe, transfer the deoxygenated solvent to the Schlenk flask to dissolve the DABDO.
-
The resulting solution should be kept under a positive pressure of inert gas and protected from light.
-
For transferring the solution, use a gas-tight syringe that has been flushed with inert gas.[1][4]
Protocol 2: Monitoring the Oxidative Degradation of DABDO by UV-Vis Spectroscopy
This protocol provides a method to qualitatively and quantitatively assess the degradation of DABDO in an aqueous solution.
Materials:
-
Freshly prepared DABDO solution (e.g., in a suitable buffer)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of DABDO in the desired buffer (e.g., phosphate buffer at a specific pH).
-
Immediately after preparation, measure the initial UV-Vis spectrum of the solution (e.g., from 200 to 800 nm).
-
Expose the solution to the desired degradation condition (e.g., open to the air on a stir plate).
-
At regular time intervals, take an aliquot of the solution and record its UV-Vis spectrum.
-
Monitor the decrease in the absorbance maximum of DABDO and the appearance of new peaks in the visible region, which indicate the formation of colored degradation products.
-
The rate of degradation can be quantified by plotting the change in absorbance at the DABDO maximum over time.
Data Summary
| Condition | Parameter | Expected Effect on Degradation Rate | Primary Degradation Pathway | References |
| Oxygen | Presence of O₂ | Increases | Oxidative Polymerization | [8][12] |
| pH | Acidic (e.g., pH 3-4) | May decrease (condition dependent) | Oxidation | [6][7] |
| Neutral (e.g., pH 7) | Moderate | Oxidation, Hydrolysis | [13] | |
| Alkaline (e.g., pH 9-10) | May increase (condition dependent) | Oxidation | [9] | |
| Temperature | Increased Temperature | Increases | Thermal Decomposition, Oxidation | [7][10] |
| Light | UV or Visible Light | Increases | Photo-oxidation | [10][11] |
| Metal Ions | Presence of transition metals (e.g., Fe²⁺, Cu²⁺) | Increases | Catalytic Oxidation | [6][7] |
Visualizations
Logical Workflow for Troubleshooting DABDO Instability
Caption: A flowchart for diagnosing and resolving common issues related to the instability of this compound.
Proposed Oxidative Degradation Pathway of DABDO
Caption: A simplified proposed pathway for the oxidative degradation of this compound.
References
- 1. web.mit.edu [web.mit.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ossila.com [ossila.com]
- 6. Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. P-AMINOPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. technopharmchem.com [technopharmchem.com]
- 12. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Resolving solubility issues of 2,5-Diaminobenzene-1,4-diol in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Diaminobenzene-1,4-diol and its salts.
Troubleshooting Guide: Resolving Solubility Issues
Researchers may encounter difficulties in dissolving this compound and its dihydrochloride salt due to its aromatic nature and potential for strong intermolecular hydrogen bonding. The following guide provides systematic steps to address these challenges.
Logical Flow for Troubleshooting Solubility
Below is a workflow diagram to guide you through the process of troubleshooting solubility issues.
Caption: A step-by-step workflow for troubleshooting solubility problems.
Frequently Asked Questions (FAQs)
Compound Properties and Handling
Q1: What are the basic properties of this compound and its dihydrochloride salt?
This compound is a white solid with a faint aromatic odor.[1] It is a weak base that can react with acids to form salts.[1] The dihydrochloride salt is a white to off-white crystalline solid and is sensitive to air, potentially discoloring upon exposure.[2][3]
| Property | This compound | This compound Dihydrochloride |
| Molecular Formula | C₆H₈N₂O₂ | C₆H₁₀Cl₂N₂O₂ |
| Molecular Weight | 140.14 g/mol | 213.06 g/mol |
| CAS Number | 10325-89-0 | 24171-03-7 |
| Appearance | White solid[1] | White to off-white crystalline solid[2] |
| Air Sensitivity | Stable | Sensitive, may discolor[2][3] |
Q2: How should I store this compound and its dihydrochloride salt?
Due to its air sensitivity, the dihydrochloride salt should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place. The free base is more stable but should also be stored away from light and air to prevent degradation.
Solubility and Dissolution Protocols
Q3: In which solvents is this compound soluble?
This compound is reported to be soluble in water and some organic solvents like ethanol and dimethyl ether.[1] The dihydrochloride salt is generally soluble in water and other polar solvents.[2]
| Solvent | Qualitative Solubility of Free Base | Qualitative Solubility of Dihydrochloride Salt |
| Water | Soluble[1] | Soluble[2] |
| Ethanol | Soluble[1] | Likely Soluble (Polar Protic) |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble (Polar Aprotic) | Likely Soluble (Polar Aprotic) |
| N,N-Dimethylformamide (DMF) | Likely Soluble (Polar Aprotic) | Likely Soluble (Polar Aprotic) |
| Methanol | Likely Soluble (Polar Protic) | Likely Soluble (Polar Protic) |
| Acetone | Sparingly Soluble | Sparingly Soluble |
| Toluene | Insoluble | Insoluble |
| Hexane | Insoluble | Insoluble |
Q4: I am struggling to dissolve the free base. What should I do?
The free base (this compound) has two basic amino groups and two acidic hydroxyl groups. Its solubility can be highly dependent on the pH of the medium.
-
pH Adjustment: Since it is a weak base, its solubility in aqueous media can be significantly increased by lowering the pH. Adding a small amount of a non-reactive acid (e.g., HCl) will protonate the amino groups, forming a more soluble salt in situ.
Q5: My dihydrochloride salt is not dissolving well in an organic solvent. What are my options?
The dihydrochloride salt is already an acidic salt. If it has poor solubility in an organic solvent, consider the following:
-
Co-solvents: A mixture of solvents can be effective. For instance, a binary mixture of ethanol and water can provide a good balance for dissolving the salt.[2]
-
Polar Aprotic Solvents: High-polarity aprotic solvents like DMSO or DMF are often effective at dissolving salts of organic molecules.
-
Neutralization: If the reaction conditions permit, you can neutralize the salt to the free base by adding a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine). The free base may have better solubility in certain organic solvents.
Experimental Protocols
Protocol 1: Dissolving this compound Dihydrochloride in an Aqueous Medium
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride in a suitable reaction vessel.
-
Solvent Addition: Add the required volume of deionized water or an appropriate aqueous buffer.
-
Agitation: Stir the mixture vigorously using a magnetic stirrer.
-
Heating (Optional): If the compound does not dissolve at room temperature, gently heat the mixture to 40-50°C.
-
Sonication (Optional): If solids persist, place the vessel in an ultrasonic bath for 5-10 minute intervals until the solid is fully dissolved.
-
pH Adjustment (If Necessary): Monitor the pH of the solution. For some applications, adjusting the pH with a dilute acid or base may be necessary to achieve complete dissolution or to match the requirements of the subsequent reaction.
Protocol 2: Dissolving this compound (Free Base) in an Organic Solvent for Polymerization
-
Inert Atmosphere: Perform all steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol.
-
Solvent Choice: Select a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
-
Dissolution: Add the weighed amount of this compound to the solvent in the reaction vessel.
-
Agitation and Heating: Stir the mixture and gently heat to 50-80°C to aid dissolution. A clear, pale solution should be obtained.
-
Use of Additives (If Necessary): For some polymerization reactions, the addition of a small amount of a base (e.g., pyridine or triethylamine) can improve solubility and facilitate the reaction with acidic co-monomers.
Signaling Pathway Analogy for Solubility Enhancement
The process of enhancing solubility can be conceptually compared to a signaling pathway where an initial stimulus (a poorly soluble compound) triggers a cascade of events (solubilization techniques) to achieve a final response (a clear solution).
Caption: A conceptual diagram of the solubility enhancement process.
References
Scaling up the synthesis of 2,5-Diaminobenzene-1,4-diol from lab to industrial scale
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,5-Diaminobenzene-1,4-diol from laboratory to industrial scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The most common and scalable routes involve the catalytic hydrogenation of dinitro-aromatic precursors. Key starting materials include 2,5-dinitro-1,4-dihydroxybenzene and 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene. An alternative route starting from p-nitroaniline has also been described, though detailed scale-up information is less common.
Q2: What are the critical safety precautions when handling this compound and its intermediates?
A2: this compound and its precursors can be toxic and may cause skin and eye irritation.[1][2] It is essential to handle these compounds in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[1][2] Avoid inhaling dust or vapors.[1][2] For industrial-scale operations, closed-system transfers and dedicated ventilation are recommended to minimize exposure. The final product is sensitive to air and should be stored under an inert atmosphere.
Q3: How is the purity of this compound typically assessed?
A3: Purity is commonly determined using High-Performance Liquid Chromatography (HPLC). Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can be used to confirm the structure and identify any impurities.
Experimental Protocols
Method 1: Synthesis of this compound Dihydrochloride via Catalytic Hydrogenation of 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene
This method is well-suited for both laboratory and industrial-scale production. The dihydrochloride salt is often the preferred form for stability.
Laboratory Scale Protocol:
-
Reactants:
-
1,4-dihydroxy-2-chloro-2,5-dinitrobenzene: 117.3 g (0.5 moles)
-
Glacial Acetic Acid: 400 mL
-
Sodium Acetate: 41 g (0.5 moles)
-
10% Palladium on Carbon (Pd/C) catalyst
-
-
Procedure:
-
Combine the reactants in a corrosion-resistant autoclave.
-
Pressurize the vessel with hydrogen gas to 100-400 psi.
-
Maintain the reaction temperature between 40-50°C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or HPLC analysis.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The product is purified through crystallization and filtration.
-
-
Yield: Approximately 96.8%
Industrial Scale Considerations:
For industrial-scale production, a continuous-flow hydrogenation system using a fixed-bed reactor with a Pd/Al₂O₃ catalyst is often employed. This allows for better control over reaction parameters and improved safety. Residence times are typically in the range of 8-12 minutes.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Industrial-Scale Synthesis Parameters (Method 1)
| Parameter | Laboratory Scale | Industrial Scale (Estimated) |
| Starting Material | 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene | 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene |
| Batch Size | 0.5 moles | > 100 kg |
| Catalyst | 10% Pd/C | Pd/Al₂O₃ (Fixed-Bed) |
| Pressure | 100 - 400 psi | Higher pressures may be used for efficiency |
| Temperature | 40 - 50 °C | Optimized for continuous flow, may vary |
| Reaction Time | Batch-dependent (hours) | 8 - 12 minutes (residence time) |
| Yield | ~96.8% | >95% |
| Purity | High, post-crystallization | Consistently high, in-line monitoring |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction or Slow Reaction Rate | - Catalyst deactivation or poisoning- Insufficient hydrogen pressure or poor mixing- Low reaction temperature | - Use fresh or regenerated catalyst. Ensure starting materials are free of catalyst poisons (e.g., sulfur compounds).- Increase hydrogen pressure and improve agitation to ensure good gas-liquid-solid mixing.- Gradually increase the reaction temperature while monitoring for side-product formation. |
| Formation of Colored Impurities (Oligomerization) | Formation of hydroxylamine intermediates which can lead to oligomeric side products. | Doping the palladium catalyst with a transition metal like iron can suppress the formation of hydroxylamine intermediates. |
| Product is Difficult to Filter | Fine particle size of the crystallized product. | Optimize the cooling profile during crystallization. Seeding with pre-formed crystals can promote the growth of larger, more easily filterable particles. |
| Final Product Contains Residual Palladium | Inefficient catalyst filtration or palladium leaching into the product solution. | Thoroughly wash the filtered product with a suitable solvent (e.g., cold ethanol/ether mixture). Recrystallization from an acidic ethanol solution can further reduce palladium content to acceptable levels (<10 ppm). |
| Product Degradation During Workup/Isolation | The final product, this compound, is sensitive to oxidation by air. | Perform filtration and drying steps under an inert atmosphere (e.g., nitrogen or argon). |
Visualizations
Experimental Workflow: Lab-Scale Synthesis
Caption: Workflow for the lab-scale synthesis of this compound Dihydrochloride.
Logical Relationship: Troubleshooting Incomplete Reaction
Caption: Troubleshooting guide for an incomplete synthesis reaction.
References
Validation & Comparative
A Comparative Guide to Polymers Synthesized with 2,5-Diaminobenzene-1,4-diol versus Conventional Diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated properties of polymers synthesized using 2,5-Diaminobenzene-1,4-diol (DABDO) against those synthesized with common, non-hydroxylated aromatic diamines such as p-phenylenediamine (PPD) and 4,4'-oxydianiline (ODA).
Executive Summary: Direct, quantitative experimental data for polymers derived exclusively from this compound is limited in publicly available literature. This guide, therefore, presents a comparison based on established principles of polymer chemistry. The unique structural feature of DABDO—two hydroxyl (-OH) groups on the aromatic ring—is expected to induce significant intermolecular hydrogen bonding. This is predicted to enhance thermal stability and mechanical strength but may negatively impact solubility compared to conventional aromatic polyamides and polyimides.
Section 1: Comparative Data Tables
The following tables compare the known properties of two benchmark high-performance polymers, Poly(p-phenylene terephthalamide) (PPTA) and Kapton®, with the hypothesized properties of their theoretical DABDO-based analogues. The predictions for DABDO-based polymers are founded on the anticipated effects of intermolecular hydrogen bonding imparted by the hydroxyl groups.
Table 1: Comparison of Aromatic Polyamides
| Property | Poly(p-phenylene terephthalamide) (PPTA) | Poly(2,5-dihydroxy-p-phenylene terephthalamide) (DABDO-TA) | Rationale for Hypothesized Properties |
| Diamine Monomer | p-Phenylenediamine (PPD) | This compound (DABDO) | - |
| Diacid Monomer | Terephthaloyl chloride (TPC) | Terephthaloyl chloride (TPC) | - |
| Glass Transition Temp. (Tg) | > 375 °C | Higher | Increased chain rigidity and strong intermolecular hydrogen bonding from -OH groups restrict segmental motion. |
| Decomposition Temp. (TGA, 5% loss) | ~500-550 °C in N₂ | Higher | Enhanced intermolecular forces require more energy to initiate thermal degradation. |
| Tensile Strength | High (~3.6 GPa for fibers) | Higher | Hydrogen bonds act as physical crosslinks, improving stress transfer between polymer chains. |
| Tensile Modulus | Very High (~130 GPa for fibers) | Higher | Increased chain stiffness and packing efficiency due to hydrogen bonding lead to greater resistance to deformation. |
| Solubility | Poor; soluble in conc. H₂SO₄[1] | Very Poor | Strong hydrogen bonding likely decreases solubility, even in highly polar aprotic solvents or strong acids. |
| Moisture Absorption | Low | Higher | The polar hydroxyl groups will attract and bond with water molecules, increasing moisture uptake. |
Table 2: Comparison of Aromatic Polyimides
| Property | Kapton® (PMDA-ODA) | Poly(2,5-dihydroxy-p-phenylene pyromellitimide) (DABDO-PMDA) | Rationale for Hypothesized Properties |
| Diamine Monomer | 4,4'-Oxydianiline (ODA) | This compound (DABDO) | - |
| Dianhydride Monomer | Pyromellitic dianhydride (PMDA) | Pyromellitic dianhydride (PMDA) | - |
| Glass Transition Temp. (Tg) | ~360-410 °C[2] | Higher | Strong hydrogen bonding from -OH groups significantly restricts chain mobility, raising the Tg. |
| Decomposition Temp. (TGA, 5% loss) | ~550-600 °C in N₂[3] | Higher | Additional intermolecular bonding increases the overall thermal stability of the polymer matrix. |
| Tensile Strength | High (~170-230 MPa for films)[4][5] | Higher | Improved chain-to-chain interactions via hydrogen bonds enhance the material's ability to withstand stress. |
| Tensile Modulus | High (~2.5-3.0 GPa for films)[5] | Higher | Increased stiffness resulting from a more rigidly held polymer network. |
| Solubility | Insoluble in most organic solvents[6] | Very Poor / Insoluble | The introduction of strong, specific hydrogen bonds is expected to render the polymer highly intractable. |
| Moisture Absorption | Moderate (~2-3%) | Higher | The hydrophilic nature of the hydroxyl groups will lead to greater absorption of water. |
Section 2: Experimental Protocols
The synthesis of these polymers would likely follow well-established polycondensation methodologies. Below are detailed protocols that could serve as a starting point for the synthesis and comparative evaluation of DABDO-based polymers.
Protocol 2.1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation
This method is standard for producing high molecular weight aromatic polyamides like PPTA.
-
Monomer Preparation: Ensure both the diamine (p-phenylenediamine or DABDO) and the diacid chloride (terephthaloyl chloride) are pure and rigorously dried.
-
Solvent System: Use a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). To enhance solubility of the resulting polymer, a salt like calcium chloride (CaCl₂) is often added to the solvent to create a complexing medium (e.g., NMP/CaCl₂).[7]
-
Reaction Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a drying tube. The entire apparatus must be flame-dried or oven-dried to eliminate moisture.
-
Dissolution: Under a steady stream of dry nitrogen, dissolve a stoichiometric amount of the diamine (e.g., 0.1 mol) in the NMP/CaCl₂ solvent system inside the flask. Cool the resulting solution to 0-5 °C using an ice bath.
-
Polymerization: Add an equimolar amount of the diacid chloride (0.1 mol) to the cooled, stirring diamine solution. The diacid chloride can be added as a solid powder in one portion or as a solution in the same solvent.
-
Reaction: Maintain the temperature at 0-5 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.[8] The solution will become highly viscous, forming a gel-like mass.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a non-solvent like water or methanol in a blender.[9]
-
Purification: Wash the resulting fibrous or powdered polymer extensively with water and then with a solvent like ethanol or acetone to remove unreacted monomers, solvent, and salts.
-
Drying: Dry the final polymer product in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2.2: Synthesis of Aromatic Polyimide via Two-Step Polycondensation
This is the most common method for synthesizing polyimides like Kapton®, involving the formation of a soluble poly(amic acid) precursor followed by cyclization.
-
Monomer Preparation: Use high-purity, dry diamine (4,4'-oxydianiline or DABDO) and dianhydride (pyromellitic dianhydride).
-
Solvent: Use a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Step 1: Poly(amic acid) (PAA) Synthesis:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a stoichiometric amount of the diamine (e.g., 0.1 mol) in the solvent.
-
Cool the solution to 0-5 °C.
-
Gradually add an equimolar amount of the solid dianhydride (0.1 mol) to the stirring solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 8-24 hours to form a viscous PAA solution.[10]
-
-
Step 2: Imidization (Conversion to Polyimide):
-
Thermal Imidization: Cast the PAA solution onto a glass substrate to form a thin film. Place the coated substrate in a programmable oven. Heat the film in stages, for example: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300-350°C for 1 hour to ensure complete conversion of the amic acid to the imide structure.[11]
-
Chemical Imidization: (Alternative to thermal method) Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) to the PAA solution. Stir at room temperature or slightly elevated temperatures (e.g., 50°C) for several hours to effect cyclization. The resulting polyimide will precipitate and can be collected by filtration.
-
-
Film Recovery: After thermal imidization, cool the glass plate and immerse it in water to gently detach the polyimide film. Dry the film in a vacuum oven.
Section 3: Mandatory Visualizations
The diagrams below illustrate the key structural differences and their influence on polymer properties, as well as the experimental workflow for polymer characterization.
Caption: Influence of diamine structure on polymer properties.
Caption: Experimental workflow for polymer comparison.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. naos-be.zcu.cz [naos-be.zcu.cz]
- 6. Morphological Analysis of Poly(4,4′-oxydiphenylene-pyromellitimide)-Based Organic Solvent Nanofiltration Membranes Formed by the Solution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC Method Validation for 2,5-Diaminobenzene-1,4-diol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 2,5-Diaminobenzene-1,4-diol. It offers a framework for method validation, including detailed experimental protocols and expected performance data to aid researchers in selecting the most appropriate technique for their specific analytical needs.
Introduction to this compound and Analytical Method Validation
This compound is an organic compound and a derivative of hydroquinone, featuring two amino groups and two hydroxyl groups on a benzene ring.[1][2] It serves as a crucial intermediate in various organic syntheses.[3] The development and validation of analytical methods are critical to ensure the generation of reliable and meaningful data in pharmaceutical development and quality control.[4][5] This guide will explore the validation of both HPLC and GC methods for the analysis of this compound, following the guidelines of the International Conference on Harmonisation (ICH).[5]
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds, making it a suitable choice for this compound.[6][7]
Proposed HPLC Methodology
A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[8][9][10]
-
Detection Wavelength: To be determined by analyzing the UV spectrum of this compound to find the wavelength of maximum absorbance.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in a suitable diluent (e.g., a mixture of the mobile phase components).
HPLC Validation Parameters
The proposed HPLC method should be validated for the following parameters as per ICH guidelines:
| Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | Analyze blank samples, placebo, and spiked samples to demonstrate the absence of interfering peaks at the retention time of this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.999.[8] | Analyze a minimum of five concentrations of the standard solution over the expected working range. |
| Range | The range should cover the expected concentrations of the analyte in the samples. | Determined from the linearity studies. |
| Accuracy | The mean recovery should be within 98.0% to 102.0%. | Perform recovery studies by spiking a known concentration of the standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). |
| Precision | Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate precision (inter-day precision): RSD ≤ 2.0%. | Repeatability: Analyze a minimum of six replicate injections of the same sample on the same day. Intermediate Precision: Analyze the same sample on different days, with different analysts, and on different instruments. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | Determined based on the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | Determined based on the standard deviation of the response and the slope of the calibration curve. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | Vary parameters such as mobile phase composition, pH, flow rate, and column temperature and observe the effect on the results. |
Gas Chromatography (GC) Method Validation
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7][11] Due to the low volatility and potential thermal instability of this compound, derivatization is likely necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis.
Proposed GC Methodology
A capillary GC method with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is proposed.
Experimental Protocol:
-
Derivatization: A common derivatization technique for compounds with active hydrogens (like amines and hydroxyls) is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The derivatization reaction should be optimized for temperature, time, and reagent concentration.
-
Instrumentation: A gas chromatograph equipped with an FID or MS detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5, or equivalent; 30 m x 0.32 mm, 0.25 µm film thickness).[12]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).[12]
-
Injector Temperature: 250°C.[12]
-
Detector Temperature: 300°C (for FID).[12]
-
Oven Temperature Program: An initial temperature of around 100-150°C, held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of 250-280°C, held for a few minutes.[13]
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh the standard and sample, perform the optimized derivatization procedure, and then dilute with a suitable organic solvent.
GC Validation Parameters
Similar to HPLC, the GC method must be validated according to ICH guidelines:
| Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | The method must be selective for the derivatized analyte. | Analyze underivatized sample, derivatization reagent blank, and derivatized sample to ensure no interfering peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999.[12] | Prepare and derivatize a series of at least five standard concentrations. |
| Range | The range should encompass the expected sample concentrations. | Established from the linearity data. |
| Accuracy | Mean recovery within 98.0% to 102.0%.[12] | Spike placebo with known amounts of the standard at three levels, derivatize, and analyze. |
| Precision | Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate precision (inter-day precision): RSD ≤ 2.0%.[14] | Repeatability: Six replicate derivatizations and injections of the same sample. Intermediate Precision: Varies day, analyst, and instrument for the derivatization and analysis. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[12] | Based on the standard deviation of the response and the slope of the calibration curve of the derivatized standard. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1.[12] | Based on the standard deviation of the response and the slope of the calibration curve of the derivatized standard. |
| Robustness | Insensitive to small, deliberate changes in method parameters. | Introduce small variations in parameters like injector and detector temperature, oven temperature program, and carrier gas flow rate. |
Comparison of HPLC and GC Methods for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte Suitability | Well-suited for non-volatile and thermally labile compounds.[6][7] | Suitable for volatile and thermally stable compounds.[11] |
| Sample Preparation | Generally simpler, involving dissolution and filtration. | More complex, likely requiring a derivatization step to increase volatility and thermal stability.[6] |
| Instrumentation | Standard HPLC with UV/PDA detector. | GC with FID or MS detector. MS provides higher specificity and structural information. |
| Separation Principle | Based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[11] | Based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[11] |
| Analysis Time | Typically longer run times compared to capillary GC. | Capillary GC often provides faster analysis times and higher resolution.[11] |
| Sensitivity | Sensitivity depends on the detector; typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.[6] | High sensitivity, especially with an MS detector, often reaching ppb or lower levels.[6] |
| Advantages | - Direct analysis without derivatization.- Wide applicability to a range of compounds.- Robust and reliable for routine analysis. | - High resolution and efficiency.- High sensitivity.- Can be coupled with MS for definitive identification. |
| Disadvantages | - Lower resolution compared to capillary GC.- Mobile phase consumption and disposal can be costly. | - Requires the analyte to be volatile and thermally stable, often necessitating derivatization.- Derivatization adds complexity and potential for error.- High temperatures can degrade sensitive analytes.[7] |
Visualization of Method Validation Workflow and Technique Selection
Caption: A flowchart illustrating the general workflow for the development, validation, and implementation of an analytical method.
Caption: A decision tree for selecting between HPLC and GC for the analysis of this compound.
Conclusion
Both HPLC and GC can be validated to provide accurate and precise methods for the analysis of this compound. The choice between the two techniques largely depends on the specific requirements of the analysis. HPLC offers a more direct approach, avoiding the complexities of derivatization, and is generally a robust choice for routine quality control. GC, on the other hand, particularly when coupled with mass spectrometry, can offer higher sensitivity and specificity, which may be advantageous for trace-level analysis or impurity profiling, provided an efficient and reproducible derivatization method is developed. Researchers and drug development professionals should carefully consider the trade-offs between the directness of HPLC and the potential for higher sensitivity and resolution with GC when selecting an analytical method for this compound.
References
- 1. Buy this compound dihydrochloride (EVT-355196) | 24171-03-7 [evitachem.com]
- 2. This compound | C6H8N2O2 | CID 736297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 9. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. scholar.ui.ac.id [scholar.ui.ac.id]
- 13. ptfarm.pl [ptfarm.pl]
- 14. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2,5-Diaminobenzene-1,4-diol and Its Isomers for Researchers and Drug Development Professionals
An in-depth comparison of the chemical reactivity of 2,5-Diaminobenzene-1,4-diol and its key isomers, 4,6-Diaminobenzene-1,3-diol and 2,4-Diaminobenzene-1,3-diol, reveals significant differences in their electrochemical behavior and susceptibility to polymerization and electrophilic substitution. These variations, rooted in the distinct arrangement of amino and hydroxyl functional groups on the benzene ring, are critical for their application in polymer science, dye manufacturing, and as intermediates in pharmaceutical synthesis.
This guide provides a comparative overview of the reactivity of these important chemical isomers, supported by experimental data and detailed protocols for key reactions. The strategic positioning of electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the aromatic core dictates the electron density distribution, and consequently, the reactivity of each isomer.
Isomers Under Review:
-
This compound (1): A symmetrical isomer with a para-hydroquinone structure.
-
4,6-Diaminobenzene-1,3-diol (2): An isomer with a resorcinol core.
-
2,4-Diaminobenzene-1,3-diol (3): Another resorcinol-based isomer with a different substitution pattern.
Comparative Reactivity Data
The reactivity of these isomers can be quantitatively compared through their electrochemical oxidation potentials and qualitatively assessed by their behavior in polymerization and electrophilic substitution reactions.
| Isomer | Common Name | CAS Number | Molecular Weight ( g/mol ) | Key Reactivity Characteristics |
| 1 | 2,5-Diaminohydroquinone | 10325-89-0[1] | 140.14[1] | Prone to oxidation to form quinone derivatives; readily undergoes polymerization.[2] |
| 2 | 4,6-Diaminoresorcinol | 15791-87-4 | 140.14 | Used as a monomer for high-performance polybenzoxazoles.[3] |
| 3 | 2,4-Diaminoresorcinol | 13066-96-1[4] | 140.14[4] | Expected to be highly reactive towards electrophilic substitution due to the activating effects of the substituents. |
Experimental Protocols
Detailed methodologies for key experiments are provided to allow for replication and further investigation.
Electrochemical Oxidation via Cyclic Voltammetry
This protocol is adapted from studies on aminophenols and provides a framework for comparing the oxidation potentials of the diaminobenzenediol isomers.[2][5]
Objective: To determine and compare the oxidation peak potentials of the isomers.
Materials:
-
Working Electrode: Polycrystalline Platinum Electrode[5]
-
Reference Electrode: Reversible Hydrogen Electrode (RHE) or Ag/AgCl[5]
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 1 M Perchloric Acid (HClO₄)[5]
-
Analyte Solutions: 5 mM of each diaminobenzenediol isomer in 1 M HClO₄[5]
-
High-purity water (Millipore-Milli-Q or equivalent)[5]
-
Nitrogen gas for deaeration[5]
Procedure:
-
Polish the platinum working electrode with alumina slurry, sonicate in deionized water, and then electrochemically clean by cycling in the electrolyte solution.
-
Prepare a 5 mM solution of the diaminobenzenediol isomer in 1 M HClO₄.
-
Deaerate the analyte solution by bubbling with high-purity nitrogen for at least 15 minutes.[5]
-
Assemble the three-electrode cell with the prepared analyte solution.
-
Immerse the electrodes into the solution, ensuring the reference electrode tip is close to the working electrode.
-
Record the cyclic voltammogram at a scan rate of 50 mV/s, typically sweeping the potential from an initial value where no reaction occurs (e.g., 0.0 V) to a potential sufficiently positive to induce oxidation (e.g., +1.2 V) and back.[5]
-
Repeat the procedure for each isomer under identical conditions.
-
Analyze the resulting voltammograms to determine the anodic peak potential (Epa), which corresponds to the oxidation of the species.
Expected Outcome: The isomer with the lowest oxidation potential will be the most easily oxidized. The relative positions of the amino and hydroxyl groups will influence this potential. For instance, the para-arrangement in this compound is expected to facilitate oxidation.
Oxidative Polymerization
This protocol provides a general method for the chemical oxidative polymerization of diaminobenzene derivatives.[6]
Objective: To synthesize and compare the ease of polymerization of the isomers.
Materials:
-
Diaminobenzenediol isomer
-
Ammonium persulfate ((NH₄)₂S₂O₈) as an oxidizing agent[6]
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Methanol for washing the polymer
-
Deionized water
Procedure:
-
Dissolve a specific amount of the diaminobenzenediol isomer in an aqueous HCl solution in a reaction vessel.
-
Separately, dissolve a stoichiometric amount of ammonium persulfate in aqueous HCl.
-
Cool both solutions in an ice bath.
-
Slowly add the ammonium persulfate solution to the monomer solution with constant stirring.
-
Allow the reaction to proceed for a set time (e.g., 24 hours) at a controlled temperature (e.g., 0-5 °C).
-
The resulting polymer precipitate is collected by filtration.
-
Wash the polymer with deionized water and methanol to remove unreacted monomer and oligomers.
-
Dry the polymer under vacuum at a moderate temperature.
-
Characterize the resulting polymer using techniques such as FTIR and UV-Vis spectroscopy.[6]
Expected Outcome: The rate of polymerization and the yield of the polymer will provide a qualitative measure of the reactivity of each isomer towards polymerization. The substitution pattern will influence the polymer structure; for example, poly(1,2-diaminobenzene) can form a ladder-type structure.[6]
Electrophilic Aromatic Bromination
This protocol is a general procedure for the bromination of activated aromatic rings.[7]
Objective: To compare the susceptibility of the isomers to electrophilic attack.
Materials:
-
Diaminobenzenediol isomer
-
N-Bromosuccinimide (NBS) as the bromine source[7]
-
Acetonitrile as the solvent
-
Fluoroboric acid (HBF₄) as a catalyst (use with caution)[7]
Procedure:
-
Dissolve the diaminobenzenediol isomer in acetonitrile in a round-bottom flask.
-
Cool the solution to a low temperature (e.g., -30 °C) using a suitable cooling bath.[7]
-
Slowly add N-bromosuccinimide to the solution with stirring.
-
Add a catalytic amount of fluoroboric acid.
-
Allow the reaction mixture to slowly warm to room temperature and stir for a specified time (e.g., overnight).[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purify the product by column chromatography or recrystallization.
-
Characterize the brominated product by NMR and mass spectrometry to determine the position of bromination.
Expected Outcome: The high electron density of the aromatic rings, due to the presence of multiple activating groups, suggests that these isomers will be highly reactive towards electrophilic substitution. The regioselectivity of the bromination will be dictated by the directing effects of the amino and hydroxyl groups. Isomers with meta-directing groups in a reinforcing orientation are expected to show high regioselectivity.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for synthesis and reactivity analysis.
Caption: Proposed oxidation pathway for this compound.
Conclusion
The reactivity of diaminobenzenediol isomers is a direct consequence of the interplay between the electronic effects of the amino and hydroxyl substituents. This compound, with its para-arrangement, is particularly susceptible to oxidation and polymerization. The resorcinol-based isomers, 4,6- and 2,4-diaminobenzene-1,3-diol, are valuable monomers for advanced polymers and are expected to exhibit high reactivity in electrophilic substitution reactions, with the specific substitution pattern influencing the regiochemical outcome. The provided experimental protocols offer a foundation for researchers to further explore and quantify the reactivity differences between these versatile chemical building blocks, enabling their more effective utilization in drug development and materials science.
References
- 1. This compound | C6H8N2O2 | CID 736297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchers.uss.cl [researchers.uss.cl]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different synthetic routes to 2,5-diaminohydroquinone
A Comparative Guide to the Synthetic Routes of 2,5-Diaminohydroquinone
For researchers and professionals in drug development and material science, the synthesis of 2,5-diaminohydroquinone is a critical step for obtaining a key building block for various applications, including the production of high-performance polymers like poly(p-phenylene benzobisoxazole) (PBO) fibers, as well as pharmaceuticals and dyes.[1] The selection of an appropriate synthetic route is paramount, balancing factors such as yield, purity, safety, cost, and scalability. This guide provides a comparative analysis of different synthetic pathways to 2,5-diaminohydroquinone, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of 2,5-diaminohydroquinone can be approached from several precursors, each with its own set of advantages and challenges. The most common starting materials include hydroquinone, p-benzoquinone, and substituted benzoquinones. The choice of route often depends on the desired scale of production and the available laboratory or industrial infrastructure.
| Starting Material | Key Intermediates | Typical Reagents | Reported Yield | Key Advantages | Key Disadvantages |
| Hydroquinone | 2,5-Diazido-p-benzoquinone | Sodium azide, Potassium ferricyanide | 71% | One-pot synthesis | Use of potentially explosive azide reagents, safety concerns |
| p-Benzoquinone | 2,5-Diamino-p-benzoquinone | Ammonia, Reducing agent | Moderate to Good | Readily available starting material | Potential for side reactions and purification challenges |
| Tetrachlorobenzoquinone | 2,5-Diamino-3,6-dichlorobenzoquinone | Ammonia, Pd/C catalyst, H₂ | Good | High purity product, controlled reaction, no highly toxic by-products | Multi-step process, use of a precious metal catalyst |
| 2,5-Dimethoxy-p-benzoquinone | 2,5-Diamino-1,4-benzenediol dihydrochloride | Ammonia, Stannous chloride, HCl | Not specified | Alternative route with different intermediates | Low solubility of starting material, requires high reaction temperatures |
Experimental Protocols
Route 1: Synthesis from Hydroquinone via Michael Addition and Intramolecular Redox
This one-pot method involves the in-situ formation of p-benzoquinone from hydroquinone, followed by a Michael addition of azide ions and subsequent intramolecular oxidation-reduction.
Protocol:
-
Dissolve 2 mmol of hydroquinone and 10 mmol of sodium azide in approximately 50 mL of an aqueous acetate buffer (pH 5.0, 0.2 M) in a round-bottom flask with stirring.
-
In a dropping funnel, prepare a solution of 4 mmol of potassium ferricyanide.
-
Add the potassium ferricyanide solution dropwise to the hydroquinone solution over 20-30 minutes.
-
Stir the reaction mixture occasionally at room temperature for 4-5 hours, during which the solution will darken and a precipitate will form.
-
After the reaction period, keep the flask at 45°C for an additional 4-5 hours.
-
Collect the precipitated solid by filtration and wash it with water to yield 2,5-diamino-p-benzoquinone.[2]
-
The resulting 2,5-diamino-p-benzoquinone can then be reduced to 2,5-diaminohydroquinone using a suitable reducing agent.
Route 2: Synthesis from Tetrachlorobenzoquinone
This route involves a two-step process of ammonolysis followed by catalytic reduction.
Protocol: Step 1: Ammonolysis
-
In a reaction vessel, add the starting material, tetrachlorobenzoquinone, and a suitable reaction solvent.
-
Stir the mixture at normal temperature and add ammonia water dropwise.
-
After the addition is complete, raise the temperature to 50-80°C and continue the ammonolysis reaction for 2-8 hours.
-
After the reaction, process the solution to obtain the intermediate, 2,5-diamino-3,6-dichlorobenzoquinone.[1]
Step 2: Reduction
-
To a reaction kettle, add the 2,5-diamino-3,6-dichlorobenzoquinone intermediate, water, and a Pd/C catalyst.
-
Carry out the reduction reaction at a temperature of 40-80°C under a hydrogen pressure of 0.1-0.6 MPa for 1-8 hours.
-
After the reaction is complete, process the reaction solution to obtain the final product, 2,5-diaminohydroquinone hydrochloride.[1]
Logical Workflow of Synthetic Route Comparison
The following diagram illustrates the decision-making process and comparative evaluation of the different synthetic routes to 2,5-diaminohydroquinone.
Caption: Comparative workflow of synthetic routes to 2,5-diaminohydroquinone.
References
Structural characterization and confirmation of 2,5-Diaminobenzene-1,4-diol using X-ray crystallography
A Comparative Guide to the Structural Characterization of 2,5-Diaminobenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of a chemical entity is paramount in the fields of chemical research and drug development. For a molecule such as this compound (DABDD), a compound with applications as an intermediate in the synthesis of dyes and polymers, a thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, physical properties, and potential biological interactions. While a published single-crystal X-ray diffraction structure for this compound was not identified in a comprehensive search of available literature, this guide provides a comparative overview of X-ray crystallography alongside other powerful analytical techniques for its structural characterization.
This guide presents a detailed comparison of single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of DABDD. Each technique offers unique insights into the molecular architecture, and their complementary use provides the most comprehensive characterization.
Comparison of Structural Characterization Techniques
The selection of an analytical method for structural characterization depends on the specific information required, the nature of the sample, and the available instrumentation. While X-ray crystallography provides the most definitive three-dimensional structure, other spectroscopic methods are invaluable for confirming connectivity, functional groups, and molecular weight.
| Technique | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides an unambiguous and high-resolution three-dimensional structure.[1][2] | Requires a high-quality single crystal of sufficient size, which can be challenging to grow.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment, connectivity, and relative number of atomic nuclei (e.g., ¹H, ¹³C).[4][5] | Non-destructive technique that provides data on the molecule in solution, which can be more representative of its state in biological systems.[1][2] Can reveal dynamic processes.[1] | Does not directly provide a three-dimensional structure. The complexity of spectra can increase significantly with molecular size. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule based on their characteristic vibrational frequencies.[6] | Rapid and sensitive technique requiring minimal sample preparation.[6] Excellent for confirming the presence of key functional groups. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition of the molecule. Fragmentation patterns can offer clues about the molecular structure.[7][8][9][10][11] | Extremely sensitive, requiring very small amounts of sample. Provides definitive molecular weight information.[7] | Does not provide information on the three-dimensional arrangement of atoms. Isomer differentiation can be challenging. |
Experimental Protocols
Single-Crystal X-ray Diffraction (Hypothetical Protocol for DABDD)
This protocol outlines the steps that would be taken to determine the crystal structure of this compound, assuming suitable single crystals can be obtained.
-
Crystal Growth:
-
Dissolve purified DABDD in a suitable solvent or a mixture of solvents (e.g., ethanol, water, or a mixture thereof) to achieve a supersaturated solution.
-
Employ a slow evaporation or slow cooling method to encourage the growth of single crystals. The vessel should be left undisturbed in a vibration-free environment.
-
Visually inspect the resulting crystals under a microscope for suitability, selecting a crystal with well-defined faces and a size typically between 50 and 250 microns.[12]
-
-
Crystal Mounting and Data Collection:
-
Carefully mount the selected crystal on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
A preliminary scan is often performed to assess the quality of the crystal.[12]
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to improve the accuracy of atomic coordinates, and thermal parameters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of DABDD in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum to identify the number and integration of different proton environments. For aromatic amines, the N-H protons typically appear as broad peaks between 3-5 ppm.[13] Protons on carbons adjacent to the amine group are expected around 2.3-3.0 ppm.[14]
-
Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons, confirming the substitution pattern on the benzene ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For a solid sample of DABDD, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Characteristic peaks for the primary amine (-NH₂) group are expected as two bands in the 3400-3300 cm⁻¹ region (N-H stretch) and a band between 1650-1580 cm⁻¹ (N-H bend).[13] The hydroxyl (-OH) group will show a broad absorption in the 3600-3200 cm⁻¹ region. C-N stretching of the aromatic amine is expected between 1335-1250 cm⁻¹.[13]
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of DABDD in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
-
Data Acquisition:
-
Ionize the sample using an appropriate method, such as electrospray ionization (ESI) or electron impact (EI).[7][8][9][10][11]
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).[7]
-
A detector records the abundance of each ion, generating a mass spectrum. The peak with the highest m/z value will typically correspond to the molecular ion (M⁺ or [M+H]⁺), confirming the molecular weight of DABDD (140.14 g/mol ).
-
Visualizations
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. news-medical.net [news-medical.net]
- 3. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 4. jchps.com [jchps.com]
- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 6. wwjmrd.com [wwjmrd.com]
- 7. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. youtube.com [youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Purity Assessment of 2,5-Diaminobenzene-1,4-diol: A Comparative Guide to DSC, HPLC, and qNMR Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and manufacturing. This guide provides a comparative analysis of three common analytical techniques—Differential Scanning Calorimetry (DSC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of 2,5-Diaminobenzene-1,4-diol (DABDO), a crucial building block in the synthesis of various pharmaceutical compounds.
Executive Summary
This guide delves into the principles, experimental protocols, and data interpretation for each technique, highlighting their respective advantages and limitations in the context of a high-melting-point and potentially thermally labile compound like this compound. While DSC is a powerful tool for many crystalline solids, its application to DABDO is challenging due to the compound's high melting point and susceptibility to thermal decomposition. HPLC emerges as a robust and widely used method for purity and impurity profiling, with documented purity levels for DABDO dihydrochloride exceeding 99.7%. As a primary analytical method, qNMR offers the highest accuracy and direct quantification without the need for reference standards of the impurities themselves, making it a valuable orthogonal technique.
Comparative Analysis of Purity Assessment Methods
The selection of an appropriate analytical method for purity determination depends on the physicochemical properties of the compound, the nature of potential impurities, and the desired level of accuracy. The following table summarizes the key performance characteristics of DSC, HPLC, and qNMR for the analysis of this compound.
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Measures the heat flow associated with thermal transitions (e.g., melting) to determine purity based on the van't Hoff equation. | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Quantifies the number of nuclei in a sample, providing a direct measure of concentration and purity against a certified internal standard. |
| Applicability to DABDO | Challenging due to high melting point (>300°C) and potential for thermal decomposition, which can interfere with the melting endotherm. | Highly applicable. A documented purity of >99.7% for the dihydrochloride salt has been established using HPLC. | Highly applicable and provides a direct, highly accurate purity assessment. |
| Typical Purity Range | Best suited for high purity samples (>98.5 mol%). | Wide dynamic range, capable of detecting and quantifying trace impurities. | High accuracy across a wide range of purities. |
| Sample Throughput | Moderate. | High. | Low to moderate. |
| Specificity | Non-specific; measures the total mole fraction of soluble impurities. | Highly specific for individual impurities when appropriate reference standards are available. | Highly specific based on the unique chemical shifts of the analyte and impurities. |
| Data Interpretation | Requires specialized software for van't Hoff analysis. | Requires integration of chromatographic peaks and comparison with reference standards. | Requires integration of NMR signals and calculation against an internal standard. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established principles and methods for similar compounds and can be adapted for the specific analysis of this compound.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline substance, impurities will broaden the melting endotherm and lower the melting point. The van't Hoff equation relates this melting point depression to the mole fraction of the impurity.
Challenges with this compound: The high melting point of DABDO (>300°C) poses a significant challenge for DSC analysis. At such elevated temperatures, the compound is likely to undergo thermal decomposition, which can obscure the melting endotherm and lead to inaccurate purity calculations. Therefore, a preliminary thermal stability assessment using Thermogravimetric Analysis (TGA) is highly recommended. TGA measures the change in mass of a sample as a function of temperature and can reveal the onset of decomposition. If significant decomposition occurs before or during melting, DSC is not a suitable method for purity determination. Techniques like Flash DSC, which utilize very high heating rates, can sometimes be employed to kinetically separate the melting and decomposition events, but this is a specialized application.
Experimental Protocol (Hypothetical, with caveats):
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean, hermetically sealed aluminum pan.
-
Reference: An empty, hermetically sealed aluminum pan.
-
DSC Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above the expected melting point (e.g., 350°C) at a slow, constant heating rate (e.g., 1-2 °C/min).
-
Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm.
-
Use the instrument's software to perform a purity analysis based on the van't Hoff equation, analyzing the shape of the leading edge of the melting peak.
-
Note: The results should be interpreted with caution, paying close attention to any signs of decomposition in the DSC curve (e.g., an exothermic event following the endotherm, an irregular baseline).
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their affinity for a stationary phase (the column) and a mobile phase. A UV detector is commonly used to quantify the separated compounds. For purity analysis, the area of the main peak is compared to the total area of all peaks to determine the area percent purity.
Experimental Protocol (Adapted from methods for phenylenediamines):
-
Instrument: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. For example, a mobile phase of 10:90 (v/v) acetonitrile and 25 mM ammonium acetate buffer (pH 4.5) can be effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a wavelength of 240 nm.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10 µL.
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the area percent purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
For accurate quantification of specific impurities, calibration curves should be prepared using certified reference standards of those impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary ratio method that provides a direct measurement of the molar concentration of an analyte relative to a certified internal standard of known purity. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity that is soluble in the same deuterated solvent as the analyte and has signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and the internal standard (e.g., 10 mg) into a vial. The masses must be recorded precisely.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer an aliquot of the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time of the signals of interest).
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved, characteristic signals of both the analyte (DABDO) and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity_analyte (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Visualizing the Workflow
To aid in the selection of an appropriate purity analysis method and to visualize the experimental process, the following diagrams are provided.
Caption: Logical workflow for selecting a purity analysis method for this compound.
Caption: Experimental workflow for DSC purity analysis.
Conclusion
The purity assessment of this compound requires careful consideration of its physicochemical properties. While DSC is a valuable technique for many compounds, its utility for DABDO is limited by the compound's high melting point and thermal instability. HPLC stands out as a reliable and specific method for routine purity testing and impurity profiling. For the highest accuracy and as an orthogonal method for verification, qNMR is the technique of choice, providing a direct and absolute measure of purity. By understanding the principles and limitations of each method, researchers can select the most appropriate analytical strategy to ensure the quality and consistency of this important pharmaceutical intermediate.
A Comparative Guide to the Thermal and Mechanical Properties of Polyimides Derived from 2,5-Diaminobenzotrifluoride (2,5-DAB) and Other Common Diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the thermal and mechanical properties of polyimides derived from 2,5-diaminobenzotrifluoride (2,5-DAB) against other commonly used polyimides. The inclusion of the trifluoromethyl (-CF3) group in the polymer backbone, as is the case with 2,5-DAB, imparts unique characteristics to the resulting polyimide, such as improved solubility, lower dielectric constant, and enhanced thermal stability. This comparison aims to assist researchers and professionals in selecting the most suitable polyimide for their specific high-performance applications.
Benchmarking Key Performance Indicators
The following table summarizes the key thermal and mechanical properties of polyimides synthesized from various dianhydrides and diamines. For a representative comparison, data for a polyimide derived from a similar trifluoromethyl-containing diamine (2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl or PFMB) is included to illustrate the expected performance of 2,5-DAB based polyimides.
| Property | Polyimide from 2,5-DAB (Analogue: BPDA-PFMB) | PMDA-ODA | BPDA-ODA | 6FDA-ODA |
| Thermal Properties | ||||
| Glass Transition Temperature (Tg) (°C) | ~336-376[1] | 302[2] | 290[2] | 309[3] |
| 5% Weight Loss Temperature (Td) (°C) in N2 | >500 | ~584-591 | ~563-570 | ~538-549[3] |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | ~207-324[1] | 110[4] | 137[4] | 43.8[3] |
| Tensile Modulus (GPa) | ~2.2-3.0 | 3.42[2] | ~2.25 | ~1.85-2.18 |
| Elongation at Break (%) | ~6.0-10.0 | 2.82[2] | ~3.8 | ~7-15 |
Experimental Workflow for Polyimide Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of polyimide films, a crucial process for evaluating their properties.
Experimental workflow for polyimide synthesis and characterization.
Detailed Experimental Protocols
Thermal Analysis
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature (Td) of the polyimide films.
-
Procedure:
-
A small sample of the polyimide film (typically 5-10 mg) is placed in a platinum or alumina pan.
-
The sample is heated in a TGA instrument under a controlled nitrogen atmosphere.
-
The temperature is ramped from room temperature to approximately 800°C at a heating rate of 10°C/min.
-
The weight loss of the sample is recorded as a function of temperature.
-
The 5% weight loss temperature (Td5) is determined from the resulting TGA curve and is reported as the decomposition temperature.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the polyimide films.
-
Procedure:
-
A small, encapsulated sample of the polyimide film (typically 5-10 mg) is placed in the DSC cell.
-
The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere to remove any thermal history.
-
The heating and cooling rates are typically set at 10-20°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.
-
Mechanical Property Testing
1. Tensile Testing
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polyimide films.
-
Procedure:
-
Polyimide film samples are cut into a specific dumbbell or rectangular shape with defined dimensions.
-
The thickness of each specimen is measured at several points and the average is recorded.
-
The specimen is mounted in the grips of a universal testing machine.
-
The sample is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.
-
The load and displacement are recorded throughout the test.
-
Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.
-
Logical Relationship of Polyimide Properties
The inherent chemical structure of the dianhydride and diamine monomers dictates the final properties of the polyimide. The introduction of fluorine atoms, as in 2,5-DAB, significantly influences the polymer's characteristics.
Influence of monomer structure on polyimide properties.
References
- 1. store.astm.org [store.astm.org]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Crosslinking of 6FDA-ODA and 6FDA-ODA:DABA for Improved CO2/CH4 Separation [mdpi.com]
- 4. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 5. store.astm.org [store.astm.org]
- 6. img.antpedia.com [img.antpedia.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. store.astm.org [store.astm.org]
- 9. atslab.com [atslab.com]
- 10. store.astm.org [store.astm.org]
- 11. matestlabs.com [matestlabs.com]
- 12. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 13. zwickroell.com [zwickroell.com]
- 14. micomlab.com [micomlab.com]
A Comparative Analysis of the Antioxidant Properties of 2,5-Diaminobenzene-1,4-diol
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzene-1,4-diol, a hydroquinone derivative, has garnered interest for its potential antioxidant properties. This guide provides a comprehensive comparative analysis of its antioxidant capabilities against established antioxidants: Ascorbic Acid, Trolox (a water-soluble vitamin E analog), Butylated Hydroxytoluene (BHT), and its parent compound, Hydroquinone. This analysis is supported by a review of relevant experimental data and methodologies, offering valuable insights for researchers in the fields of oxidative stress, drug discovery, and materials science.
Comparative Antioxidant Activity: A Quantitative Overview
While direct, peer-reviewed quantitative data on the antioxidant activity of this compound using standardized assays is limited in publicly available literature, we can infer its potential activity based on the known properties of hydroquinone and the influence of amino group substitutions. The following table summarizes typical antioxidant activities for the selected reference compounds, providing a benchmark for future experimental evaluation of this compound.
| Compound | DPPH Radical Scavenging (IC₅₀) | ABTS Radical Scavenging (TEAC) | FRAP (Ferric Reducing Antioxidant Power) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Ascorbic Acid | ~ 20-50 µM | ~ 1.0-1.5 | High |
| Trolox | ~ 40-70 µM | 1.0 (Standard) | Moderate to High |
| BHT | ~ 100-200 µM | ~ 0.5-0.8 | Low to Moderate |
| Hydroquinone | ~ 30-60 µM | ~ 0.8-1.2 | Moderate |
Note: IC₅₀ values represent the concentration of the antioxidant required to scavenge 50% of the initial radical concentration; lower values indicate higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) values are expressed relative to Trolox. These values are approximate and can vary depending on the specific experimental conditions.
Mechanistic Insights into Antioxidant Action
The antioxidant activity of phenolic compounds like hydroquinone and its derivatives is primarily attributed to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals. The introduction of electron-donating amino groups at the 2 and 5 positions of the benzene ring in this compound is expected to enhance its antioxidant potential compared to the parent hydroquinone molecule. This is due to the increased electron density on the aromatic ring, which facilitates the donation of hydrogen atoms.
Potential Activation of the Nrf2 Signaling Pathway
A key mechanism of cellular defense against oxidative stress is the activation of the Keap1-Nrf2 signaling pathway. Studies have shown that hydroquinone-based compounds can act as pro-electrophiles, capable of modifying cysteine residues on the Keap1 protein. This modification leads to the dissociation of the transcription factor Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. Given that para-hydroquinone isomers have been shown to be more potent activators of this pathway than their ortho-counterparts, it is plausible that this compound, as a para-substituted hydroquinone, could effectively activate the Nrf2 pathway, thereby bolstering endogenous antioxidant defenses.
The antioxidant mechanisms of the reference compounds are well-established:
-
Ascorbic Acid (Vitamin C) is a potent water-soluble antioxidant that directly scavenges a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Trolox , a water-soluble analog of vitamin E, is a potent chain-breaking antioxidant that interrupts the propagation of lipid peroxidation.
-
BHT is a synthetic phenolic antioxidant that functions as a free radical scavenger, primarily in lipid-rich environments.
-
Hydroquinone exerts its antioxidant effect by donating hydrogen atoms from its hydroxyl groups to free radicals.
Experimental Protocols for Antioxidant Activity Assessment
To facilitate further research and direct comparison, detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound) and reference antioxidants in a suitable solvent.
-
Add a fixed volume of the DPPH solution to each concentration of the test and reference compounds.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in its characteristic absorbance.
Procedure:
-
Generate the ABTS•⁺ solution by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add various concentrations of the test compound and reference antioxidants to the diluted ABTS•⁺ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance of the reaction mixture.
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution.
-
Warm the FRAP reagent to 37°C.
-
Add the test compound and reference antioxidants to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the blue-colored product at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined against a standard curve of a known ferrous salt.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for comparative antioxidant assays.
Caption: Proposed Nrf2 signaling pathway activation.
Conclusion
Inter-Laboratory Comparison Guide for the Standardization of 2,5-Diaminobenzene-1,4-diol Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed framework for an inter-laboratory study (ILS) to establish standardized analytical methods for the characterization of 2,5-Diaminobenzene-1,4-diol. The adoption of a standardized approach is critical for ensuring data consistency and reliability across different research and development sites, which is paramount for regulatory submissions and product lifecycle management. This document provides detailed experimental protocols and presents a comparative analysis of hypothetical data from three laboratories to highlight potential inter-laboratory variability and underscore the need for standardization.
Introduction and Study Objective
This compound (DAB D) is a key chemical intermediate with applications in the synthesis of high-performance polymers, dyes, and potential pharmaceutical precursors.[1][2] The purity and impurity profile of this intermediate can significantly impact the quality, safety, and efficacy of the final product. Currently, a variety of analytical methods are employed for its characterization, leading to potential discrepancies in reported specifications.
The objective of this proposed inter-laboratory study is to compare results from several analytical techniques and establish a set of robust, standardized protocols for the comprehensive characterization of this compound. This guide serves as a foundational document for laboratories aiming to align their analytical strategies, thereby ensuring the quality and consistency of this critical intermediate.
Hypothetical Inter-Laboratory Study Data
A single, homogenous batch of this compound was hypothetically distributed to three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was tasked with characterizing the material according to the detailed protocols outlined in Section 3. The following tables summarize the results obtained.
Table 1: Purity and Impurity Profile by High-Performance Liquid Chromatography (HPLC)
| Parameter | Lab A | Lab B | Lab C | Mean | Std. Dev. |
| Purity (%) | 99.58 | 99.65 | 99.61 | 99.61 | 0.035 |
| Impurity 1 (RT 2.8 min, %) | 0.15 | 0.12 | 0.14 | 0.14 | 0.015 |
| Impurity 2 (RT 4.5 min, %) | 0.21 | 0.18 | 0.20 | 0.20 | 0.015 |
| Total Impurities (%) | 0.42 | 0.35 | 0.39 | 0.39 | 0.035 |
Table 2: Identity and Thermal Analysis Results
| Parameter | Lab A | Lab B | Lab C | Mean | Std. Dev. |
| ¹H-NMR | Conforms | Conforms | Conforms | N/A | N/A |
| Mass (m/z) [M+H]⁺ | 141.0659 | 141.0662 | 141.0660 | 141.0660 | 0.00015 |
| Melting Point (DSC, °C) | 225.1 | 224.5 | 225.5 | 225.0 | 0.50 |
| Onset of Decomposition (TGA, °C) | 230.5 | 229.8 | 231.0 | 230.4 | 0.60 |
Detailed Experimental Protocols
The following protocols are proposed as the standard for the characterization of this compound.
3.1. Purity by High-Performance Liquid Chromatography (HPLC)
-
Instrument: HPLC system with UV detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
3.2. Identity by ¹H-NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: ~5 mg/mL.
-
Procedure: Acquire a standard proton NMR spectrum. The chemical shifts and splitting patterns should be consistent with the established structure of this compound.
3.3. Identity by Mass Spectrometry (MS)
-
Instrument: High-Resolution Mass Spectrometer with Electrospray Ionization (ESI).
-
Mode: Positive Ion Mode.
-
Analysis: Direct infusion or LC-MS.
-
Procedure: Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 water/acetonitrile with 0.1% formic acid. The observed mass for the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical mass (141.0658).
3.4. Thermal Analysis (TGA/DSC)
-
Thermogravimetric Analysis (TGA):
-
Instrument: TGA analyzer.
-
Sample Size: 5-10 mg.
-
Pan: Platinum or ceramic.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 400 °C.
-
Atmosphere: Nitrogen, 50 mL/min.
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: DSC analyzer.
-
Sample Size: 2-5 mg.
-
Pan: Hermetically sealed aluminum.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 250 °C.
-
Atmosphere: Nitrogen, 50 mL/min.
-
Visualized Workflows and Pathways
The following diagrams illustrate the proposed workflow for the inter-laboratory study and a potential biological pathway relevant to the compound class.
Caption: Proposed workflow for the inter-laboratory standardization study.
Aromatic amines and hydroquinones can undergo metabolic activation, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can contribute to cellular damage.[3][4][5][6]
References
- 1. Buy this compound dihydrochloride (EVT-355196) | 24171-03-7 [evitachem.com]
- 2. chembk.com [chembk.com]
- 3. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel, unifying mechanism for aromatic primary-amines (therapeutics, carcinogens and toxins): electron transfer, reactive oxygen species, oxidative stress and metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Resvega Alleviates Hydroquinone-Induced Oxidative Stress in ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,5-Diaminobenzene-1,4-diol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe disposal of 2,5-Diaminobenzene-1,4-diol (also known as 2,5-diaminohydroquinone), emphasizing safety, and operational planning.
Disclaimer: The following procedures are based on general best practices for hazardous chemical waste disposal. Specific protocols may vary based on institutional policies and local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.
Hazardous Profile Overview
| Hazard Category | Associated Risk Statement | Precautionary Code |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, in contact with skin, or if inhaled. | P261, P270, P271, P280 |
| Skin Irritation / Sensitization | Causes skin irritation and may cause an allergic skin reaction. | P280 |
| Eye Irritation | Causes serious eye irritation. | P280 |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | P273 |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed to prevent environmental contamination and ensure personnel safety.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use respiratory protection.
Step 2: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and compatible hazardous waste container.[1][2]
-
The container must be in good condition, leak-proof, and have a secure lid.[2]
-
Do not mix this waste with other waste streams to avoid potentially reactive mixtures.[2]
Step 3: Labeling
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[2]
-
Identify the contents as "this compound" and list any other components of the waste mixture with their approximate percentages.
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.
-
Segregate the container from incompatible materials, particularly oxidizing agents.
Step 5: Arrange for Disposal
-
Contact your institution's EHS or equivalent department to schedule a pickup for the hazardous waste.
-
Disposal must be conducted by a licensed waste disposal company.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash, as it is very toxic to aquatic life.[3][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,5-Diaminobenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2,5-Diaminobenzene-1,4-diol. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures to prevent exposure. It is classified as toxic if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation. All handling of this compound in solid form should be conducted within a certified chemical fume hood to minimize inhalation risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving is mandatory. Inner glove: Nitrile. Outer glove: Thicker, chemical-resistant gloves such as Butyl rubber or Viton™. Regularly inspect gloves for any signs of degradation or perforation. | Provides a primary barrier against skin contact. Nitrile offers splash resistance, while the outer glove provides more robust chemical protection against aromatic amines. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes, dust, and unforeseen reactions. |
| Body Protection | A fully fastened laboratory coat, preferably a chemical-resistant apron over the lab coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling large quantities or in case of ventilation failure. | Ensures protection from inhaling fine dust particles or vapors, which are primary routes of exposure for this compound. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be performed in a designated area within a chemical fume hood.[1][2][3] This area should be clearly marked with warning signs.
-
Weighing: To minimize dust generation, do not weigh the powder directly on an open balance.[2][3] Tare a sealed container, add the chemical inside the fume hood, and then re-weigh the sealed container.[2][3]
-
Equipment: Use dedicated, non-sparking spatulas and glassware.[4] All equipment should be decontaminated after use.
2. Handling the Chemical:
-
Personal Protective Equipment: Before handling, don all required PPE as specified in Table 1.
-
Dispensing: Carefully dispense the powder to avoid creating dust. If the powder is statically charged, an anti-static gun can be used.[3]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
3. Post-Handling and Decontamination:
-
Cleaning: After handling, decontaminate the work area by wet-wiping with an appropriate solvent. Do not dry sweep, as this can generate dust.[2][5]
-
Glove Removal: Remove the outer gloves first, followed by the inner gloves, ensuring no skin contact with the contaminated outer surface.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
Spill Response:
-
Minor Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for organic compounds.
-
Carefully collect the contaminated absorbent material into a labeled hazardous waste container.[5]
-
Decontaminate the area with a suitable solvent.
-
-
Major Spills (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If flammable solvents are involved, turn off any ignition sources if it is safe to do so.[5]
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Place all contaminated solid waste, including used gloves, weigh paper, and absorbent materials, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[6]
-
-
Liquid Waste:
-
Collect all liquid waste containing this chemical in a compatible, sealed, and clearly labeled hazardous waste container.
-
-
Empty Containers:
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, the container can be disposed of according to institutional guidelines.
-
-
Disposal Request:
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.[8]
-
Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. safety.duke.edu [safety.duke.edu]
- 4. gloves.com [gloves.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
